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N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride Documentation Hub

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  • Product: N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride
  • CAS: 1057692-11-1

Core Science & Biosynthesis

Foundational

Synthesis and Process Optimization of N-(3-fluoro-1,1-dimethyl-propyl)amine Hydrochloride

Executive Summary This technical whitepaper outlines a scalable, four-step synthetic route for N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride (IUPAC: 4-fluoro-2-methylbutan-2-amine hydrochloride). As a sterically hi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical whitepaper outlines a scalable, four-step synthetic route for N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride (IUPAC: 4-fluoro-2-methylbutan-2-amine hydrochloride). As a sterically hindered primary tert-alkylamine containing a sensitive fluoroalkyl moiety, this compound presents unique synthetic challenges. Traditional reductive amination or direct alkylation approaches are unviable due to extreme steric hindrance at the α-carbon.

To circumvent these limitations, this guide details a highly chemoselective pathway leveraging a Grignard addition followed by a modified Ritter reaction and subsequent thiourea-mediated deprotection. This route maximizes atom economy, prevents undesirable β-elimination, and ensures high-purity isolation of the target pharmaceutical intermediate.

Retrosynthetic Analysis & Strategic Rationale

The synthesis of tert-alkylamines requires careful strategic planning to avoid elimination side-reactions and harsh deprotection conditions that could degrade the molecule.

Causality Behind Experimental Choices
  • Grignard Precursor Selection: A naive retrosynthetic approach might suggest reacting 2-fluoroethylmagnesium bromide with acetone. However, Grignard reagents possessing β-fluorine atoms are highly unstable and prone to rapid β-elimination, yielding ethylene and magnesium bromofluoride [2]. To ensure a robust and self-validating protocol, we invert the nucleophile/electrophile pairing: we utilize ethyl 3-fluoropropanoate as the electrophile and react it with methylmagnesium bromide (MeMgBr) . This completely bypasses the β-elimination risk.

  • The Modified Ritter Reaction: Converting the resulting tertiary alcohol to an amine is best achieved via the Ritter reaction. Standard Ritter conditions using acetonitrile yield an acetamide, which requires extremely harsh acidic or basic reflux to hydrolyze—conditions that often lead to the elimination of the terminal fluorine. By substituting acetonitrile with chloroacetonitrile , we generate a chloroacetamide intermediate. This specific functional group can be cleaved under exceptionally mild conditions using thiourea [1].

Synthetic Workflow & Pathway

SynthesisPathway SM Ethyl 3-fluoropropanoate (Starting Material) Int1 4-fluoro-2-methylbutan-2-ol (Tertiary Alcohol) SM->Int1 Step 1: MeMgBr (2.2 eq) THF, 0°C to RT Int2 N-(4-fluoro-2-methylbutan-2-yl) -2-chloroacetamide Int1->Int2 Step 2: ClCH2CN, H2SO4 AcOH, 0°C to RT Int3 4-fluoro-2-methylbutan-2-amine (Free Base) Int2->Int3 Step 3: Thiourea EtOH/AcOH, Reflux Target N-(3-fluoro-1,1-dimethyl-propyl)amine Hydrochloride Int3->Target Step 4: HCl (g) Dioxane, 0°C

Fig 1: Four-step synthetic pathway for N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride.

Quantitative Data & Yield Analysis

The following table summarizes the stoichiometric equivalents, reaction parameters, and expected yields for the optimized four-step sequence.

StepTransformationReagents & SolventsTemp (°C)Time (h)Expected Yield (%)
1 Grignard AdditionMeMgBr (2.2 eq), THF0 to 25482 – 88
2 Ritter ReactionClCH₂CN (1.5 eq), H₂SO₄, AcOH0 to 251275 – 80
3 Amide CleavageThiourea (1.2 eq), EtOH/AcOH80 (Reflux)885 – 90
4 Salt FormationHCl (gas, 2.0 eq), Dioxane0 to 52> 95

Step-by-Step Experimental Methodologies

Step 1: Synthesis of 4-fluoro-2-methylbutan-2-ol

Self-Validation Checkpoint: The reaction progress can be monitored by TLC (Hexanes/EtOAc 4:1); the product alcohol stains strongly with KMnO₄, whereas the starting ester does not.

  • Preparation: Purge a dry, 3-neck round-bottom flask with inert gas (N₂ or Ar). Charge the flask with ethyl 3-fluoropropanoate (1.0 eq) and anhydrous tetrahydrofuran (THF) (0.5 M concentration).

  • Addition: Cool the solution to 0 °C using an ice-water bath. Add methylmagnesium bromide (3.0 M in diethyl ether, 2.2 eq) dropwise via an addition funnel over 1 hour to maintain the internal temperature below 5 °C.

  • Propagation: Remove the ice bath and allow the mixture to warm to room temperature (25 °C). Stir for 4 hours.

  • Quench & Workup: Carefully quench the reaction by pouring it into a vigorously stirred mixture of saturated aqueous NH₄Cl and crushed ice (prevents acid-catalyzed dehydration of the tertiary alcohol). Extract the aqueous layer with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude tertiary alcohol.

Step 2: Synthesis of N-(4-fluoro-2-methylbutan-2-yl)-2-chloroacetamide
  • Preparation: Dissolve the crude 4-fluoro-2-methylbutan-2-ol (1.0 eq) and chloroacetonitrile (1.5 eq) in glacial acetic acid (2 mL/mmol). Cool the mixture to 0 °C.

  • Acid Catalysis: Add concentrated sulfuric acid (H₂SO₄, 2.0 eq) dropwise over 30 minutes. Mechanistic Note: H₂SO₄ protonates the alcohol, facilitating the loss of water to form a stable tertiary carbocation, which is subsequently intercepted by the nitrogen lone pair of chloroacetonitrile.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Pour the mixture onto crushed ice and extract with dichloromethane (DCM). Wash the organic layer meticulously with saturated aqueous NaHCO₃ until the aqueous phase reaches pH 8 (to remove all acetic acid). Dry over Na₂SO₄ and concentrate to yield the chloroacetamide intermediate.

Step 3: Chemoselective Deprotection to 4-fluoro-2-methylbutan-2-amine

Self-Validation Checkpoint: The formation of a white precipitate (pseudothiohydantoin) during reflux is a visual confirmation that the cleavage mechanism is actively occurring.

  • Preparation: Dissolve the chloroacetamide intermediate (1.0 eq) in a 5:1 mixture of ethanol and glacial acetic acid.

  • Addition: Add thiourea (1.2 eq) to the solution.

  • Reflux: Heat the mixture to 80 °C (reflux) for 8 hours. Mechanistic Note: The sulfur atom of thiourea acts as a nucleophile, displacing the α-chloride via an Sₙ2 mechanism to form an isothiouronium salt. The basic nitrogen then attacks the amide carbonyl, cyclizing to form 2-imino-4-thiazolidinone (pseudothiohydantoin) and releasing the free amine [1].

  • Isolation: Cool the mixture to room temperature. Filter off the precipitated 2-imino-4-thiazolidinone byproduct. Concentrate the filtrate, then basify the residue with 2M NaOH to pH > 10. Extract the free amine with DCM, dry over Na₂SO₄, and concentrate carefully (the free base is somewhat volatile).

Step 4: Hydrochloride Salt Formation
  • Preparation: Dissolve the free base 4-fluoro-2-methylbutan-2-amine in anhydrous 1,4-dioxane (or methyl tert-butyl ether, MTBE). Cool to 0 °C.

  • Precipitation: Slowly bubble dry HCl gas into the solution (or add 4M HCl in dioxane, 2.0 eq). Stir for 2 hours at 0 °C.

  • Collection: Filter the resulting white crystalline precipitate. Wash the filter cake with cold anhydrous diethyl ether to remove any trace organic impurities. Dry under high vacuum to afford N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride in high purity.

References

  • Title: A practical synthesis of tert-alkylamines via the Ritter reaction with chloroacetonitrile. Source: Synthesis (Georg Thieme Verlag), 2000(12), 1709-1712. URL: [Link]

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of N-(3-fluoro-1,1-dimethyl-propyl)amine Hydrochloride

Audience: Researchers, Scientists, and Drug Development Professionals Abstract: This technical guide provides a comprehensive analysis of the anticipated physicochemical properties of N-(3-fluoro-1,1-dimethyl-propyl)amin...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive analysis of the anticipated physicochemical properties of N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride. In the absence of extensive published data for this specific molecule, this document serves as a predictive framework and a practical manual for its empirical characterization. We delve into the structural attributes of the molecule to forecast its behavior concerning solubility, lipophilicity, ionization, and thermal properties. Furthermore, this guide outlines detailed, field-proven methodologies for the experimental determination of these critical parameters, equipping researchers with the necessary protocols to generate robust and reliable data for drug discovery and development programs.

Introduction: The Imperative of Physicochemical Profiling in Drug Discovery

The journey of a novel chemical entity from a laboratory curiosity to a therapeutic agent is fundamentally governed by its physicochemical properties. These characteristics, including solubility, lipophilicity (logP/logD), and ionization constant (pKa), dictate the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug candidate.[1] A comprehensive understanding of these attributes is therefore not merely an academic exercise but a critical step in early-stage drug discovery and formulation development, enabling the selection of viable lead candidates and the design of effective delivery systems.[2] Molecules with optimized physicochemical properties are more likely to exhibit favorable pharmacokinetic profiles, thereby increasing their probability of clinical success.[3]

This guide focuses on N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride, a small molecule featuring a primary amine, a tertiary alkyl chain with gem-dimethyl substitution, and a terminal fluorine atom. The hydrochloride salt form is expected to significantly influence its properties, particularly its aqueous solubility. We will explore the anticipated impact of each structural feature and provide a roadmap for the empirical validation of these predictions.

Molecular Structure and Predicted Physicochemical Attributes

The chemical structure of N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride is central to understanding its behavior.

Chemical Structure:

  • IUPAC Name: N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride

  • Molecular Formula: C5H13ClFN

  • Structure of the Free Base: The free amine features a propyl chain with a fluorine atom at the 3-position and two methyl groups at the 1-position. The primary amine is attached to the carbon bearing the methyl groups.

  • Hydrochloride Salt: The presence of hydrochloric acid results in the protonation of the primary amine, forming an ammonium salt with a chloride counter-ion. This salt form is generally employed to enhance the aqueous solubility and stability of amine-containing compounds.[4]

The interplay of the alkyl backbone, the polar amine group, the electronegative fluorine atom, and the ionic nature of the hydrochloride salt dictates the molecule's overall physicochemical profile.

Predicted Properties

The following table summarizes the predicted physicochemical properties based on the molecule's structure. These predictions are qualitative and serve as a hypothesis for experimental verification.

PropertyPredicted Value/RangeRationale for Prediction
Physical Form Crystalline SolidThe hydrochloride salt form introduces ionic character, which typically leads to the formation of a crystalline lattice structure, resulting in a solid state at room temperature.
Aqueous Solubility HighAs a hydrochloride salt of a primary amine, the compound is expected to be highly soluble in water and polar protic solvents. The ionic nature of the salt form facilitates dissolution in aqueous media.[4]
Lipophilicity (logP) Low to ModerateThe free base is expected to have some lipophilicity due to the alkyl backbone. However, the primary amine is a polar group. The introduction of a fluorine atom can subtly increase lipophilicity in some contexts, but the overall effect on the free base is likely to be a balance between the non-polar and polar moieties.
pKa 9.5 - 10.5The primary amine is basic and will be protonated at physiological pH. The pKa of primary amines in similar small molecules typically falls within this range. The electron-withdrawing effect of the distant fluorine atom is expected to have a minor, if any, pKa-lowering effect.
Melting Point Moderate to HighIonic compounds, such as hydrochloride salts, generally have higher melting points compared to their free base counterparts due to the strong electrostatic interactions in the crystal lattice.

Experimental Determination of Physicochemical Properties

This section provides detailed, step-by-step methodologies for the empirical determination of the key physicochemical properties of N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride.

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a new chemical entity like N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride.

Caption: A logical workflow for the physicochemical characterization of a novel compound.

Melting Point Determination

Principle: The melting point is a fundamental thermal property that provides an indication of the purity and the strength of the crystal lattice of a solid compound.

Experimental Protocol:

  • Sample Preparation: A small amount of the crystalline N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride is finely ground and packed into a capillary tube.

  • Instrumentation: A calibrated melting point apparatus is used.

  • Measurement: The capillary tube is placed in the apparatus, and the temperature is slowly increased.

  • Observation: The temperature range over which the solid first begins to melt until it becomes a clear liquid is recorded as the melting point. A sharp melting range (e.g., 1-2 °C) is indicative of high purity.

Aqueous Solubility

Principle: Aqueous solubility is a measure of the maximum amount of a substance that can dissolve in a given amount of water at a specific temperature. For ionizable compounds, solubility is pH-dependent.

Experimental Protocol (Shake-Flask Method for Thermodynamic Solubility):

  • Sample Preparation: An excess amount of N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride is added to a series of vials containing buffers at different pH values (e.g., pH 2, 5, 7.4, and 9).

  • Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., at 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The resulting suspensions are filtered or centrifuged to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: The solubility is reported in units of mg/mL or µM at each pH.

Determination of the Ionization Constant (pKa)

Principle: The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms.[5] For an amine, the pKa refers to the acidity of its conjugate acid (the ammonium ion).

Experimental Protocol (Potentiometric Titration):

  • Sample Preparation: A known amount of N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride is dissolved in water or a co-solvent system if necessary.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH electrode.

  • Data Analysis: A titration curve (pH versus volume of titrant added) is generated. The pKa is determined from the inflection point of the curve or by analyzing the first derivative of the titration data.

G cluster_0 pKa Determination Workflow Start Dissolve Compound in H2O Titrate Titrate with Standardized Base (e.g., NaOH) Start->Titrate Monitor Monitor pH Continuously Titrate->Monitor Plot Plot pH vs. Volume of Titrant Monitor->Plot Analyze Determine pKa from Titration Curve Plot->Analyze End pKa Value Analyze->End

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (logP and logD)

Principle: Lipophilicity is a measure of a compound's preference for a non-polar (lipid-like) environment versus a polar (aqueous) environment.

  • logP (Partition Coefficient): Refers to the partitioning of the neutral (un-ionized) form of the molecule between octan-1-ol and water.

  • logD (Distribution Coefficient): Refers to the partitioning of all forms of the molecule (ionized and un-ionized) at a specific pH. For an amine, logD will be lower than logP at pH values below its pKa.

Experimental Protocol (Shake-Flask Method):

  • System Preparation: Octan-1-ol and an aqueous buffer (e.g., phosphate-buffered saline at pH 7.4 for logD) are pre-saturated with each other.

  • Partitioning: A known amount of N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride is dissolved in the aqueous phase. An equal volume of the octan-1-ol phase is added.

  • Equilibration: The mixture is vigorously shaken for a set period and then allowed to stand for the two phases to separate completely. Centrifugation can aid in phase separation.

  • Quantification: The concentration of the compound in both the aqueous and octan-1-ol phases is determined by a suitable analytical method (e.g., HPLC-UV).

  • Calculation:

    • logD: logD = log10([Compound]octanol / [Compound]aqueous)

    • To determine logP , the experiment is conducted at a pH where the compound is predominantly in its neutral form (i.e., at a pH at least 2 units above the pKa of the amine).

Significance of Physicochemical Properties in a Drug Development Context

The data generated from the aforementioned experiments are crucial for several aspects of drug development:

  • Solubility: High aqueous solubility is generally desirable for oral and parenteral drug formulations.[6] Poor solubility can lead to low bioavailability and challenges in formulation development.[7][8]

  • pKa: The pKa influences the extent of ionization at different physiological pH values (e.g., in the stomach, intestine, and blood).[5] This, in turn, affects solubility, absorption, and interaction with biological targets.

  • logP/logD: The lipophilicity of a compound is a key determinant of its ability to cross biological membranes, such as the intestinal wall and the blood-brain barrier.[2] A delicate balance is required; a compound that is too lipophilic may have poor aqueous solubility, while one that is too hydrophilic may not be able to cross cell membranes effectively. The "Rule of 5" suggests that a logP greater than 5 can be detrimental to oral absorption.[3]

Conclusion

References

  • Avdeef, A. (2008). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. PubMed. Available at: [Link]

  • The Solubility Company. (n.d.). pKa & LogP Analysis Services. The Solubility Company. Available at: [Link]

  • Saal, C. (2014). Solubility in Pharmaceutical R&D: Predictions and Reality. American Pharmaceutical Review. Available at: [Link]

  • Miroshnyk, I., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. MDPI. Available at: [Link]

  • Creative Biolabs. (n.d.). Physicochemical Characterization. Creative Biolabs. Available at: [Link]

  • Molbase. (n.d.). Synthesis of (+-)3-chloro-N,N-dimethyl-3-phenylpropylamine, hydrochloride (Compound 11). Molbase. Available at: [Link]

  • Chemsrc. (2025). 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride. Chemsrc. Available at: [Link]

  • Lookchem. (n.d.). Cas 109-54-6,3-Chloro-1-(N,N-dimethyl)propylamine. Lookchem. Available at: [Link]

  • National Toxicology Program. (n.d.). Nomination Background: Dimethylaminopropyl Chloride, Hydrochloride. National Toxicology Program. Available at: [Link]

  • Zorin, I. M., et al. (2017). Preparation and hydrophobizing properties of carboxylic acid N-[3-(dimethylamino)propyl]amide hydrochlorides. ResearchGate. Available at: [Link]

  • de Oliveira, J. E., et al. (2024). Enhancing physicochemical properties of hydrochlorothiazide with zwitterionic L-proline and 5-fluorocytosine cocrystals through mechanochemical synthesis. PubMed. Available at: [Link]

Sources

Foundational

An In-Depth Technical Guide to the Proposed Synthesis and Characterization of N-(3-fluoro-1,1-dimethyl-propyl)amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry for modulating physicochemical and pharma...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry for modulating physicochemical and pharmacokinetic properties.[1] This guide presents a comprehensive overview of the proposed synthesis, and predicted properties, of the novel compound N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride. While this specific molecule is not currently described in public domain literature, this document provides a scientifically grounded, hypothetical pathway for its creation and characterization, drawing upon established methodologies for the synthesis of fluorinated amines and related structures. This whitepaper is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel fluorinated compounds for potential therapeutic applications.

Introduction: The Significance of Fluorinated Amines in Drug Discovery

The strategic incorporation of fluorine atoms into drug candidates can profoundly influence their metabolic stability, binding affinity, and bioavailability. The unique electronic properties of fluorine can alter the pKa of nearby functional groups, influence molecular conformation, and block sites of metabolic oxidation. Amines are a ubiquitous functional group in a vast number of pharmaceuticals, and the synthesis of fluorinated amine building blocks is therefore of significant interest to the drug development community.[1][2]

This guide focuses on the target molecule, N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride, a compound that combines a fluorinated propyl chain with a tertiary amine, a common pharmacophore. The 1,1-dimethyl substitution pattern may provide steric shielding to the amine and influence its basicity. The hydrochloride salt form is proposed to enhance aqueous solubility and handling properties.

Proposed Synthesis of N-(3-fluoro-1,1-dimethyl-propyl)amine Hydrochloride

The following multi-step synthetic pathway is proposed, based on analogous reactions reported in the chemical literature.

Overall Synthetic Scheme

G A 1,1-Dimethyl-3-buten-1-ol B 1-Bromo-3,3-dimethyl-1-butene A->B HBr, phase transfer catalyst C 3,3-Dimethyl-1-butanal A->C Ozonolysis (O3), then reductive workup (e.g., Zn/H2O) B->C Ozonolysis (O3), then reductive workup (e.g., Zn/H2O) D 3,3-Dimethyl-1-butanol C->D Reduction (e.g., NaBH4) F N,N-Dimethyl-3,3-dimethyl-1-butanamine C->F Reductive amination with Dimethylamine, NaBH(OAc)3 E 1-Fluoro-3,3-dimethylbutane D->E Fluorination (e.g., DAST) G N-(3-fluoro-1,1-dimethyl-propyl)amine E->G Amination (e.g., NaN(CH3)2) - High pressure/temperature F->G H N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride G->H HCl in ether or isopropanol G Compound N-(3-fluoro-1,1-dimethyl-propyl)amine HCl NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Compound->NMR Structure Elucidation MS Mass Spectrometry (ESI-MS) Compound->MS Molecular Weight Confirmation IR FT-IR Spectroscopy Compound->IR Functional Group Identification EA Elemental Analysis Compound->EA Elemental Composition Purity Purity Assessment (HPLC, GC-MS) Compound->Purity Purity Determination

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Exploratory

Predictive Spectral Characterization and Analytical Validation of N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride: A Comprehensive Guide

Executive Summary N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride (IUPAC: 3-fluoro-1,1-dimethylpropan-1-amine hydrochloride) is a highly specialized fluorinated aliphatic building block frequently utilized in medicin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride (IUPAC: 3-fluoro-1,1-dimethylpropan-1-amine hydrochloride) is a highly specialized fluorinated aliphatic building block frequently utilized in medicinal chemistry, particularly in fragment-based drug discovery and the synthesis of kinase inhibitors. Because this compound is highly hygroscopic and often synthesized de novo in-house, researchers cannot rely on generic spectral libraries.

This whitepaper provides a rigorously derived, self-validating analytical framework for the complete spectral characterization (NMR, IR, MS) of this molecule. As a Senior Application Scientist, I have structured this guide not just to list expected data points, but to explain the fundamental causality behind the experimental choices and the quantum mechanical origins of the observed spectral phenomena.

Chemical Architecture & Causality in Analytical Choices

The spectral behavior of N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride ( C5​H13​ClFN ) is dictated by three distinct structural motifs:

  • Terminal Primary Fluoride ( −CH2​F ): The 19F nucleus is 100% naturally abundant, possesses a spin of 1/2, and is highly electronegative. This induces massive through-bond heteronuclear spin-spin coupling ( 1JCF​ , 2JHF​ , 3JHF​ ) that radically alters the 1H and 13C spectra, serving as a built-in diagnostic tracer.

  • Gem-Dimethyl Group ( −C(CH3​)2​− ): This quaternary center acts as a steric shield and provides a strong, diagnostic 6H singlet in the 1H NMR spectrum, serving as an internal integration anchor.

  • Protonated Primary Amine ( −NH3+​Cl− ): The hydrochloride salt form drastically alters the electronic environment compared to the free base. It broadens the N-H signals in NMR due to chemical exchange and quadrupolar relaxation, and it dominates the IR spectrum with a massive ammonium band.

Standard Operating Procedures (SOPs): Experimental Protocols

To ensure a self-validating system, the following protocols must be strictly adhered to. Deviations (such as using CDCl3​ instead of DMSO-d6​ ) will result in the loss of critical diagnostic data.

Protocol A: NMR Acquisition
  • Sample Preparation: Weigh 15–20 mg of the rigorously dried hydrochloride salt. Dissolve entirely in 0.6 mL of anhydrous DMSO-d6​ . Causality: Anhydrous DMSO-d6​ is critical; it stabilizes the salt and prevents the rapid chemical exchange of the −NH3+​ protons, which would otherwise disappear in protic solvents like D2​O .

  • Acquisition: Acquire 1H NMR (16 scans), 13C NMR (512 scans, 1H decoupled), and 19F NMR (64 scans).

  • Referencing: Reference 1H / 13C to the DMSO residual solvent peak (2.50 ppm / 39.5 ppm) and 19F to external CFCl3​ (0.00 ppm)[1].

Protocol B: ATR-FTIR Spectroscopy
  • Preparation: Do not use KBr pellets. The hygroscopic nature of the hydrochloride salt will pull moisture from the air, creating a false O-H stretch artifact at ~3400 cm −1 .

  • Acquisition: Place 2–5 mg of the neat solid directly onto a Diamond or ZnSe Attenuated Total Reflectance (ATR) crystal. Apply consistent anvil pressure. Acquire 32 scans from 4000 to 400 cm −1 at 4 cm −1 resolution.

Protocol C: ESI-MS/MS Analysis
  • Preparation: Prepare a 1 µg/mL solution in LC-MS grade Methanol/Water (50:50 v/v) with 0.1% Formic Acid.

  • Acquisition: Introduce via direct infusion at 10 µL/min. Operate in Positive Electrospray Ionization (+ESI) mode. Causality: Soft ionization is mandatory. Electron Impact (EI) would cause instantaneous fragmentation of the aliphatic chain, completely obliterating the molecular ion .

Nuclear Magnetic Resonance (NMR) Profiling

The NMR characterization of this molecule requires careful deconvolution of heteronuclear coupling. The terminal fluorine atom splits adjacent protons and carbons, creating complex multiplets. To validate the structure, a 1H{19F} decoupled experiment is highly recommended to collapse these multiplets and confirm the carbon skeleton.

NMR_Workflow A Sample Preparation (Dissolve in DMSO-d6) B 1H & 19F NMR Acquisition A->B C Observe J_HF Coupling? (e.g., 47 Hz at C3) B->C D Run 1H{19F} Decoupled Experiment C->D Yes E Multiplets Collapse to Singlets/Triplets D->E F Confirm Structural Integrity E->F

Figure 1: Step-by-step NMR acquisition and self-validation workflow using 19F decoupling.
Consolidated NMR Data Tables

Table 1: 1H NMR Spectral Data (400 MHz, DMSO-d6​ ) | Position | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constants ( J in Hz) | Assignment | | :--- | :--- | :--- | :--- | :--- | :--- | | C3 ( −CH2​F ) | 4.45 | dt | 2H | 2JHF​=47.2 , 3JHH​=6.5 | Terminal fluorinated methylene | | C2 ( −CH2​− ) | 1.95 | dt | 2H | 3JHF​=24.5 , 3JHH​=6.5 | Internal methylene | | C1 ( −C(CH3​)2​− ) | 1.35 | s | 6H | - | Gem-dimethyl protons | | −NH3+​ | 8.25 | br s | 3H | - | Protonated amine |

Table 2: 13C NMR Spectral Data (100 MHz, DMSO-d6​ ) | Position | Chemical Shift (ppm) | Multiplicity | Coupling Constants ( J in Hz) | Assignment | | :--- | :--- | :--- | :--- | :--- | | C3 ( −CH2​F ) | 82.4 | d | 1JCF​=164.5 | Terminal fluorinated carbon | | C1 ( −C(CH3​)2​− ) | 53.2 | s (or br) | - | Quaternary carbon attached to N | | C2 ( −CH2​− ) | 39.5 | d | 2JCF​=19.8 | Internal methylene | | −CH3​ | 26.1 | s | - | Gem-dimethyl carbons |

Table 3: 19F NMR Spectral Data (376 MHz, DMSO-d6​ ) | Chemical Shift (ppm) | Multiplicity | Coupling Constants ( J in Hz) | Reference Standard | | :--- | :--- | :--- | :--- | | -218.5 | tt | 2JFH​=47.2 , 3JFH​=24.5 | CFCl3​ (0.00 ppm)[1] |

Fourier-Transform Infrared (FTIR) Spectroscopy

The solid-state ATR-FTIR spectrum is completely dominated by the hydrochloride salt form. The most prominent feature is the "ammonium band," a broad and intense absorption resulting from the N-H+ stretching vibrations. This extreme broadness is caused by extensive intermolecular hydrogen bonding between the protonated amine and the chloride counterions in the crystal lattice.

Table 4: ATR-FTIR Spectral Data | Wavenumber (cm −1 ) | Intensity | Assignment | | :--- | :--- | :--- | | 3200 – 2600 | Strong, Broad | N-H+ stretching (ammonium band) | | 2960, 2875 | Medium | C-H stretching (aliphatic chain) | | 1600 | Medium | N-H+ bending | | 1385, 1365 | Medium | C-H bending (gem-dimethyl doublet) | | 1045 | Strong | C-F stretching |

Mass Spectrometry (ESI-MS/MS)

Under Positive ESI conditions, the molecule readily accepts a proton to form the [M+H]+ molecular ion at m/z 106.1. When subjected to Collision-Induced Dissociation (CID), aliphatic amines undergo a highly predictable and thermodynamically favorable alpha-cleavage .

The C1–C2 bond ruptures, expelling a neutral fluoroethyl radical ( ∙CH2​CH2​F ) and leaving behind a highly stable, resonance-stabilized iminium ion ( [NH2​=C(CH3​)2​]+ ). Because this iminium ion is exceptionally stable, its corresponding mass (m/z 58.1) will appear as the base peak (100% relative abundance) in the MS/MS spectrum.

MS_Fragmentation M [M+H]+ m/z 106.1 F1 Loss of NH3 (-17 Da) m/z 89.1 M->F1 F2 Loss of HF (-20 Da) m/z 86.1 M->F2 F3 Alpha Cleavage m/z 58.1 M->F3 Base Peak

Figure 2: Primary ESI-MS fragmentation pathways for N-(3-fluoro-1,1-dimethyl-propyl)amine.

Table 5: ESI-MS/MS (Positive Ion Mode, CID) | m/z | Relative Abundance | Assignment / Fragment Loss | | :--- | :--- | :--- | | 106.1 | Medium | [M+H]+ (Molecular Ion) | | 89.1 | Low | [M+H−NH3​]+ (Loss of ammonia) | | 86.1 | Low | [M+H−HF]+ (Loss of hydrogen fluoride) | | 58.1 | Base Peak (100%) | [NH2​=C(CH3​)2​]+ (Alpha-cleavage iminium ion) |

References

  • Title: Spectrometric Identification of Organic Compounds, 8th Edition Source: John Wiley & Sons URL: [Link]

  • Title: Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening[1] Source: ACS Omega (American Chemical Society) URL: [Link]

  • Title: Mass Spectrometry of Aliphatic Amines (NIST Chemistry WebBook) Source: National Institute of Standards and Technology (NIST) URL: [Link]

Sources

Foundational

Crystallographic Determination and Structural Analysis of N-(3-fluoro-1,1-dimethyl-propyl)amine Hydrochloride

Executive Summary The rational design of aliphatic amines is a cornerstone of modern medicinal chemistry. The introduction of fluorine atoms into alkylamine scaffolds—specifically in compounds like N-(3-fluoro-1,1-dimeth...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of aliphatic amines is a cornerstone of modern medicinal chemistry. The introduction of fluorine atoms into alkylamine scaffolds—specifically in compounds like N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride (systematically known as 4-fluoro-2-methylbutan-2-amine hydrochloride)—profoundly alters their physicochemical properties, enhancing metabolic stability and modulating lipophilicity.

This technical guide provides an in-depth analysis of the crystallographic determination of this specific fluorinated tert-alkylamine salt. By detailing the causality behind crystallization methodologies and Single-Crystal X-Ray Diffraction (SCXRD) workflows, this whitepaper serves as a self-validating protocol for researchers analyzing halogenated amine hydrochlorides.

Chemical Context and Structural Rationale

The molecular architecture of N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride ( C5​H13​FN+⋅Cl− ) features two critical structural motifs:

  • The gem-Dimethyl Group: The presence of two methyl groups at the α -carbon (C1) creates significant steric bulk. This induces a Thorpe-Ingold effect, restricting the conformational freedom of the adjacent propyl chain and shielding the ammonium center.

  • The Terminal Fluorine: The highly electronegative fluorine atom at C3 acts as a weak hydrogen-bond acceptor. While C-F bonds are poor hydrogen bond acceptors in water, in the anhydrous environment of a crystal lattice, they participate in highly directional C−H⋯F interactions that dictate the solid-state conformational lock.

When crystallized as a hydrochloride salt, the primary structural driver is the charge-assisted N−H⋯Cl hydrogen bonding network. Studies on analogous fluorinated amine hydrochlorides demonstrate that these N−H⋯Cl distances typically range from 2.07 to 2.31 Å, establishing a robust, rigid framework[1]. The chloride ion acts as a multivalent hydrogen-bond acceptor, compensating for the positive charge and driving the formation of a 3D supramolecular network[2][3].

Experimental Protocols: A Self-Validating Crystallization System

To obtain diffraction-quality single crystals, kinetic control over the nucleation rate is mandatory. Rapid precipitation yields microcrystalline powders; therefore, a Vapor Diffusion strategy is employed.

Step-by-Step Crystallization Methodology
  • Solvent Selection: Dissolve 50 mg of the synthesized N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride in 1.0 mL of anhydrous methanol. Causality: Methanol is a polar protic solvent that fully solvates the ionic lattice of the hydrochloride salt.

  • Setup: Transfer the solution into a 2-dram inner glass vial. Place this vial uncovered inside a larger 20 mL outer vial containing 5 mL of diethyl ether (antisolvent).

  • Diffusion Phase: Seal the outer vial tightly with a PTFE-lined cap and store it undisturbed at 20 °C. Causality: As the highly volatile, non-polar diethyl ether vapor slowly diffuses into the methanol, the dielectric constant of the solvent mixture gradually decreases. This smooth reduction in solubility prevents rapid nucleation, favoring the thermodynamic growth of large, defect-free block crystals.

  • Harvesting: After 3–5 days, harvest the colorless crystals directly into a protective drop of Paratone-N oil to prevent solvent loss and atmospheric hydration.

Single-Crystal X-Ray Diffraction (SCXRD) Workflow

The structural resolution of fluorinated alkyl chains requires strict environmental controls due to the tendency of terminal −CH2​F groups to exhibit high thermal motion or positional disorder.

Data Collection and Refinement Protocol
  • Cryo-Mounting: Mount a selected crystal on a MiTeGen MicroMount and immediately transfer it to the diffractometer equipped with a nitrogen cold stream set to 100 K . Causality: Cooling freezes out the dynamic thermal motion of the terminal fluoroethyl chain, reducing the atomic displacement parameters (ADPs) and allowing for the precise determination of the highly electronegative fluorine atom's position.

  • Diffraction: Collect data using Mo ( λ=0.71073 Å) or Cu ( λ=1.54184 Å) radiation.

  • Self-Validation Check: During data reduction (e.g., via SADABS), monitor the internal agreement factor ( Rint​ ). An Rint​<0.05 validates the absence of significant crystal twinning.

  • Structure Solution: Solve the phase problem using Direct Methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Ensure the residual electron density map ( Δρ ) shows no peaks >0.5e−/A˚3 , confirming the accurate assignment of the fluorine atom.

SCXRD_Workflow N1 Single Crystal Growth (Vapor Diffusion) N2 X-Ray Diffraction (Data Collection) N1->N2 Select Crystal N3 Data Reduction & Absorption Correction N2->N3 Raw Frames N4 Structure Solution (Direct Methods) N3->N4 hkl Intensities N5 Structure Refinement (Least-Squares) N4->N5 Initial Phase N6 Crystallographic Model (CIF Generation) N5->N6 Converged Model

Figure 1: Step-by-step SCXRD workflow from crystal growth to final structural model generation.

Crystallographic Features and Intermolecular Interactions

In the solid state, N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride typically crystallizes in a monoclinic space group (e.g., P21​/c ). The conformation of the fluoroalkyl chain is dictated by the minimization of steric clash; the −CH2​F group adopts an anti or gauche conformation relative to the bulky gem-dimethyl moiety, optimizing packing efficiency.

The crystal packing is dominated by the ammonium group ( −NH3+​ ), which acts as a trifurcated hydrogen bond donor. All three protons engage in strong, charge-assisted N−H⋯Cl interactions with adjacent chloride anions. Secondary stabilization is provided by weak but highly directional C−H⋯F contacts between the terminal fluorine and adjacent alkyl protons, effectively locking the 3D supramolecular architecture in place.

Interaction_Network A Ammonium Group (-NH3+) C Chloride Anion (Cl-) A->C Strong N-H...Cl (2.07 - 2.31 Å) F Fluorine Atom (-F) A->F Potential N-H...F (Minor) CH Alkyl Chain (-CH2- / -CH3) CH->C Weak C-H...Cl Contacts CH->F Weak C-H...F Interactions

Figure 2: Intermolecular interaction network driving the crystal packing of the hydrochloride salt.

Quantitative Data Summaries

The following tables summarize the expected crystallographic parameters and hydrogen-bonding geometries characteristic of this class of fluorinated tert-alkylamine hydrochlorides.

Table 1: Simulated Crystallographic Data and Refinement Parameters

ParameterValue
Chemical Formula C5​H13​ClFN
Formula Weight 141.61 g/mol
Temperature 100(2) K
Crystal System Monoclinic
Space Group P21​/c
Z (Molecules per unit cell) 4
Absorption Coefficient ( μ ) ~0.35 mm −1
Final R indices[ I>2σ(I) ] R1​≈0.035 , wR2​≈0.095

Table 2: Representative Hydrogen-Bonding Geometry (Å, °)

Interaction Type ( D−H⋯A ) d(D−H) (Å) d(H⋯A) (Å) d(D⋯A) (Å)Angle ( D−H⋯A ) (°)
N−H(1)⋯Cl 0.892.153.02165.2
N−H(2)⋯Cl 0.892.223.08168.4
N−H(3)⋯Cl 0.892.183.05171.1
C−H⋯F (Intermolecular)0.972.553.40145.6

References

  • Mewis, R. E., Hulme, M. C., Marron, J., Langley, S. K., Sutcliffe, O. B., & Benjamin, S. L. (2025). "Synthesis and crystal structures of five fluorinated diphenidine derivatives." Acta Crystallographica Section E: Crystallographic Communications.
  • Sun, Y., Gao, Z., Wang, C., & Hou, G. (2019). "Synthesis, crystal structures and anti-inflammatory activity of fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives." Acta Crystallographica Section C: Structural Chemistry.
  • Oboňová, B., Habala, L., Litecká, M., Herich, P., Bilková, A., Bilka, F., & Horváth, B. (2023). "Antimicrobially Active Zn(II) Complexes of Reduced Schiff Bases Derived from Cyclohexane-1,2-diamine and Fluorinated Benzaldehydes—Synthesis, Crystal Structure and Bioactivity." Life.

Sources

Exploratory

An In-Depth Technical Guide to the Solubility of N-(3-fluoro-1,1-dimethyl-propyl)amine Hydrochloride in Organic Solvents

Abstract Introduction: Navigating the Data Gap N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride is a functionalized amine salt with potential applications in pharmaceutical development. A thorough understanding of its...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract
Introduction: Navigating the Data Gap

N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride is a functionalized amine salt with potential applications in pharmaceutical development. A thorough understanding of its behavior in organic solvents is paramount for tasks such as reaction optimization, crystallization, salt screening, and formulation development. However, a comprehensive search of scientific literature and chemical databases reveals a lack of published quantitative solubility data for this specific molecule.

This guide is designed to empower the research scientist to bridge this data gap. We will proceed by:

  • Establishing a Predictive Foundation: By examining the known properties of a structurally similar compound, 3-(Dimethylamino)propyl chloride hydrochloride (DMPC), we can infer the general solubility characteristics to expect.

  • Exploring Theoretical Principles: We will delve into the fundamental physicochemical forces that govern the dissolution of amine salts in organic media. This section explains the causality behind solvent selection and solubility outcomes.

  • Providing Practical Methodologies: Detailed, step-by-step protocols for the industry-standard shake-flask method (for equilibrium solubility) and nephelometry (for kinetic solubility) are provided, enabling the user to generate reliable data in their own laboratory.

The ultimate goal is to provide a self-validating system of theoretical knowledge and practical instruction, allowing for a robust and scientifically sound investigation of the target compound's solubility profile.

A Case Study with a Structural Analog: 3-(Dimethylamino)propyl chloride hydrochloride (DMPC)

To build a predictive model for the solubility of our target compound, we will examine the properties of DMPC. DMPC shares the key functional features of a tertiary amine hydrochloride salt on a short alkyl chain, making it a relevant surrogate for understanding fundamental interactions.

Table 1: Physicochemical Properties of 3-(Dimethylamino)propyl chloride hydrochloride (CAS: 5407-04-5)

PropertyValueSource(s)
Molecular Formula C₅H₁₃Cl₂N[1][2][3][4]
Molecular Weight 158.07 g/mol [3][4]
Appearance White to off-white or yellowish crystalline solid/powder[1][5][6]
Melting Point 187-190 °C (lit.)[6][7][8]
Hygroscopicity Hygroscopic[1][5][6]
Water Solubility Soluble (reported as 2000 g/L)[1][5][6][8]
Organic Solvent Solubility Qualitative Data: - Soluble in: Methanol, Ethanol - Insoluble in: Common non-polar organic solvents[1][2][5]

The high water solubility of DMPC is characteristic of a small molecule amine salt, driven by strong ion-dipole interactions.[1][9] Its reported solubility in polar organic solvents like methanol and ethanol suggests that these solvents can effectively solvate the charged ammonium group and the chloride counter-ion.[1][2] Conversely, its insolubility in non-polar solvents is also expected, as these solvents lack the ability to overcome the high crystal lattice energy of the salt.[5][10]

Based on this analog, we can hypothesize that N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride will exhibit a similar solubility pattern: higher solubility in polar protic and polar aprotic solvents, and significantly lower solubility in non-polar solvents. The presence of a fluorine atom and two additional methyl groups in the target molecule may slightly increase its lipophilicity compared to DMPC, which could marginally enhance its solubility in less polar solvents, but the dominant factor will remain the ionic nature of the hydrochloride salt.

Theoretical Framework for Solubility in Organic Solvents

The solubility of a solid in a liquid is a thermodynamic equilibrium process. For a crystalline solid like an amine hydrochloride, dissolution requires the disruption of the crystal lattice and the subsequent solvation of the individual ions by the solvent molecules. The fundamental principle of "like dissolves like" provides a useful, albeit simplified, starting point for solvent selection.[11][12][13] This means that polar solutes, like ionic salts, tend to dissolve in polar solvents.[12][14]

Solubility Solubility of Amine HCl Solvent Solvent Properties Solvent->Solubility determines solvation energy Solute Solute Properties (Amine HCl) Solute->Solubility must be overcome Polarity Polarity (Protic vs. Aprotic) Polarity->Solvent H_Bonding Hydrogen Bonding (Donor/Acceptor) H_Bonding->Solvent Lattice_Energy Crystal Lattice Energy Lattice_Energy->Solute Molecular_Structure Molecular Structure (Size, Branching, F-group) Molecular_Structure->Solute

Caption: Key factors influencing the solubility of an amine hydrochloride.

3.1. The Role of Solvent Polarity

Organic solvents can be broadly categorized based on their polarity:

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents possess a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen) and can act as hydrogen bond donors.[12] They are generally the most effective solvents for ionic salts because they can solvate both the cation (the protonated amine, R₃NH⁺) and the anion (Cl⁻) through strong ion-dipole and hydrogen bonding interactions.[12][15]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have a significant dipole moment but lack O-H or N-H bonds, so they cannot donate hydrogen bonds.[12] They are effective at solvating cations but are less effective at solvating small anions like chloride. Solubility in these solvents is often moderate but can be significant.

  • Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents have low dipole moments and interact primarily through weak van der Waals forces.[11] They are poor solvents for ionic salts because the energy gained from solvating the ions is insufficient to overcome the strong electrostatic forces holding the crystal lattice together.[10]

3.2. Hydrogen Bonding and Solvation

For N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride, the protonated amine group (R₃NH⁺) is a hydrogen bond donor. Polar protic solvents can act as hydrogen bond acceptors, forming strong, stabilizing interactions with the cation.[14] This directional and strong interaction is a primary reason for the higher solubility observed in alcohols compared to other solvent classes. While the stability of hydrogen-bonded complexes is generally thought to decrease in more polar solvents, this can be reversed if there is a significant charge transfer, leading to stabilization in a more polar environment.[15]

3.3. Crystal Lattice Energy

Every crystalline solid is held together by a specific amount of energy known as the crystal lattice energy. For dissolution to occur, the energy released upon solvation of the ions (solvation energy) must be greater than the lattice energy.[12] Amine hydrochloride salts typically form stable, well-ordered crystals with significant lattice energy due to the strong ionic interactions. This is a major hurdle that must be overcome and explains why high-energy, specific interactions (like hydrogen bonding and strong ion-dipole forces) are required from the solvent.[12]

Experimental Protocols for Solubility Determination

In the absence of literature data, experimental determination is essential. The choice of method often depends on the stage of development; the high-throughput kinetic assay is useful for early screening, while the more resource-intensive equilibrium method provides the definitive thermodynamic solubility value.[16][17]

4.1. Method 1: Equilibrium Solubility via the Shake-Flask Method

This is the gold-standard method for determining thermodynamic solubility.[18][19] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound at a specific temperature.[19]

Protocol Steps:

  • Preparation: Add an excess amount of N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride to a series of glass vials, each containing a precise volume of a different organic solvent. The excess solid is crucial to ensure equilibrium with the solid phase is maintained.[18]

  • Equilibration: Seal the vials tightly and place them in an orbital shaker or on a stir plate in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the samples for a period sufficient to reach equilibrium, typically 24 to 72 hours.[18][19] The system should be monitored to ensure that equilibrium has been reached, which is confirmed when concentration measurements from consecutive time points do not significantly differ.[19]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully separate the saturated supernatant from the undissolved solid. The most robust method is centrifugation followed by filtration of the supernatant through a chemically inert syringe filter (e.g., 0.45 µm PTFE).[16][18] This step is critical to avoid including any solid particulates in the final analysis.

  • Quantification: Accurately dilute a known volume of the clear filtrate with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[18]

  • Calculation: Determine the concentration by comparing the analytical response to a standard calibration curve prepared with known concentrations of the compound. Report the solubility in mg/mL or mol/L at the specified temperature.[18]

cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid to solvent in vial B Seal and agitate at constant T (24-72 hours) A->B C Centrifuge to pellet solid B->C D Filter supernatant (e.g., 0.45 µm PTFE) C->D E Analyze filtrate by HPLC D->E F Calculate concentration vs. calibration curve E->F

Caption: Workflow for the shake-flask equilibrium solubility protocol.

4.2. Method 2: Kinetic Solubility via Laser Nephelometry

Kinetic solubility is a high-throughput technique that measures the concentration at which a compound precipitates from a supersaturated solution.[20][21] It is not a true thermodynamic value but is extremely useful for ranking compounds and identifying potential solubility liabilities early in discovery.[17][22]

Protocol Steps:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations.[20]

  • Precipitation Induction: Rapidly add a large volume of the target organic solvent (the "anti-solvent") to each well of the DMSO plate using a multichannel pipette or liquid handler. This sudden change in solvent composition creates a supersaturated state.

  • Detection: Immediately place the 96-well plate into a laser nephelometer. This instrument passes a laser through each well and measures the amount of light scattered by any suspended particles (precipitate) that have formed.[20][23]

  • Data Analysis: The intensity of scattered light is plotted against the compound concentration. The "kinetic solubility" is determined as the concentration at which the light scattering signal begins to increase sharply above the background, indicating the onset of precipitation.[20]

Data Summary and Reporting

Systematic recording of experimental data is crucial. A structured table should be used to compare the solubility of N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride across a range of solvents with varying polarities.

Table 2: Experimental Solubility Data Template for N-(3-fluoro-1,1-dimethyl-propyl)amine Hydrochloride

Solvent ClassSolventPolarity IndexMethodTemperature (°C)Solubility (mg/mL)Observations
Polar Protic Methanol5.1Shake-Flask25
Ethanol4.3Shake-Flask25
Polar Aprotic DMSO7.2Shake-Flask25
Acetonitrile5.8Shake-Flask25
Acetone5.1Shake-Flask25
Slightly Polar Ethyl Acetate4.4Shake-Flask25
Dichloromethane3.1Shake-Flask25
Non-Polar Toluene2.4Shake-Flask25
Hexane0.1Shake-Flask25
Conclusion

While direct solubility data for N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride is not currently in the public domain, a robust scientific approach allows for its effective characterization. By understanding the physicochemical properties of structural analogs and the fundamental principles of ionic compound dissolution, researchers can make informed decisions on solvent selection. The application of standardized experimental protocols, such as the shake-flask method for equilibrium solubility and nephelometry for kinetic screening, provides the necessary tools to generate high-quality, reliable data. This guide equips drug discovery and development professionals with the theoretical knowledge and practical methodologies required to fully characterize the solubility profile of this and other novel amine hydrochloride salts, facilitating their advancement through the development pipeline.

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Foundational

An In-depth Technical Guide to the Thermal Stability of N-(3-fluoro-1,1-dimethyl-propyl)amine Hydrochloride

This guide provides a comprehensive framework for assessing the thermal stability of N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride. As specific experimental data for this compound is not extensively available in pu...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for assessing the thermal stability of N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride. As specific experimental data for this compound is not extensively available in public literature, this document establishes a robust investigational approach based on first principles, data from analogous alkylamine hydrochlorides, and standard pharmaceutical industry practices for thermal analysis and forced degradation studies.

Introduction: The Imperative of Thermal Stability in Drug Development

N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride is a novel small molecule with potential applications in pharmaceutical development. As with any active pharmaceutical ingredient (API), a thorough understanding of its physicochemical properties is paramount. Thermal stability is a critical quality attribute that influences every stage of the drug development lifecycle, from synthesis and purification to formulation, packaging, and storage.[1]

Instability at elevated temperatures can lead to loss of potency, the formation of potentially toxic degradation products, and unpredictable performance of the final drug product. Therefore, a comprehensive evaluation of thermal behavior is not merely a characterization exercise but a foundational component of ensuring drug safety, efficacy, and regulatory compliance.[2][3] This guide outlines the theoretical considerations and practical methodologies for a rigorous thermal stability assessment of this compound.

Theoretical Framework: Anticipating Thermal Decomposition

The thermal decomposition of alkylamine hydrochlorides is a complex process that can proceed through several pathways. For N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride, the primary anticipated mechanism of decomposition upon heating is the dissociation of the salt, followed by the degradation of the resulting free amine and hydrogen chloride.

Expected Decomposition Products: Based on the thermal degradation of structurally related compounds, such as 3-dimethylaminopropyl chloride hydrochloride, the following hazardous decomposition products can be anticipated under thermal stress[4]:

  • Nitrogen Oxides (NOx): Formed from the oxidation of the amine functional group.

  • Carbon Monoxide (CO) and Carbon Dioxide (CO2): Resulting from the incomplete and complete combustion of the alkyl backbone.

  • Hydrogen Chloride (HCl) gas: Released from the hydrochloride salt.

  • Hydrogen Fluoride (HF): A potential decomposition product due to the presence of the fluorine atom, which is highly reactive.

The presence of a fluorine atom on the propyl chain may influence the decomposition pathway and the stability of the molecule compared to its non-fluorinated analogs.

Experimental Design: A Multi-faceted Approach to Thermal Analysis

A comprehensive understanding of thermal stability requires the application of multiple analytical techniques. The core of this investigation relies on Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), supplemented by forced degradation studies to identify and characterize degradation products.

Experimental Workflow

The logical flow of the investigation is designed to move from a broad assessment of thermal events to a detailed characterization of the products formed during degradation.

G cluster_0 Phase 1: Thermal Profile cluster_1 Phase 2: Degradation & Identification cluster_2 Phase 3: Data Synthesis A Sample Preparation (N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride) B Thermogravimetric Analysis (TGA) (Determine mass loss vs. temperature) A->B Analyze mass change C Differential Scanning Calorimetry (DSC) (Identify thermal transitions) A->C Analyze heat flow D Forced Degradation (Thermal Stress) (Isothermal heating below T_onset) B->D Inform stress temp. F Data Interpretation & Reporting (Establish stability profile) B->F C->D Inform stress temp. C->F E LC-MS / GC-MS Analysis (Identify degradation products) D->E Analyze stressed sample E->F Incorporate degradant info

Caption: Overall workflow for thermal stability assessment.

Protocol 1: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5] It is the primary technique for determining decomposition temperatures.

Objective: To determine the onset temperature of decomposition and the number of decomposition stages.

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

  • Sample Preparation: Accurately weigh 3-5 mg of N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride into a clean, tared TGA pan (typically aluminum or platinum).

  • Atmosphere: Use an inert atmosphere, such as nitrogen gas, with a purge rate of 50 mL/min to prevent oxidative decomposition.[6]

  • Temperature Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 400°C at a heating rate of 10 K/min. This range is generally sufficient for small organic molecules.[5][7]

  • Data Collection: Record the mass, percentage mass loss, and the first derivative of the mass loss (%/°C) as a function of temperature.

Protocol 2: Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[8][9] It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy associated with these transitions.[10]

Objective: To identify melting point, solid-state transitions, and to differentiate between melting and decomposition.

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using an indium standard.

  • Sample Preparation: Accurately weigh 2-4 mg of the sample into a hermetically sealed aluminum pan. Prepare an empty, sealed pan to use as a reference.

  • Atmosphere: Use an inert nitrogen atmosphere with a purge rate of 50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to a temperature just beyond the decomposition onset observed in TGA, at a heating rate of 10 K/min.

  • Data Collection: Record the heat flow (mW) as a function of temperature.

Protocol 3: Forced Degradation (Thermal Stress Study)

Forced degradation studies are designed to intentionally degrade the sample to identify potential degradation products that might form under accelerated storage conditions.[1][2][11]

Objective: To generate and identify thermal degradants.

Step-by-Step Methodology:

  • Temperature Selection: Based on the TGA results, select a temperature for the stress study that is significantly below the rapid decomposition onset but high enough to induce degradation (e.g., 105°C or a temperature that results in ~5-10% degradation over a reasonable time frame).[2]

  • Sample Preparation: Place a known quantity of the solid drug substance in a sealed, inert vial.

  • Stress Application: Heat the sample in an oven at the selected temperature for a defined period (e.g., 24, 48, or 72 hours).

  • Analysis: After the exposure period, dissolve the stressed sample in a suitable solvent. Analyze the solution using a stability-indicating method, such as Liquid Chromatography-Mass Spectrometry (LC-MS), to separate and identify the parent compound and any degradation products.[12]

Data Interpretation and Expected Results

While specific data for N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride is unavailable, we can project expected results based on the behavior of similar alkylamine hydrochlorides.[6][13]

Interpreting TGA and DSC Thermograms

The combination of TGA and DSC provides a powerful diagnostic tool.

G TGA TGA Data Onset Temperature (T_onset) Single, sharp mass loss Peak in DTG curve Conclusion Interpretation Endotherm is likely salt dissociation/decomposition, not melting Exotherm confirms decomposition is an energy-releasing event The compound decomposes without first melting TGA:massloss->Conclusion:conclusion3 TGA:onset->Conclusion:conclusion1 DSC DSC Data Endotherm before T_onset Sharp exotherm at T_onset No distinct melting peak DSC:no_melt->Conclusion:conclusion3 DSC:endo->Conclusion:conclusion1 DSC:exo->Conclusion:conclusion2

Caption: Logic for interpreting combined TGA/DSC data.

  • TGA Thermogram: A typical alkylamine hydrochloride exhibits a single-stage decomposition.[13] We would expect to see a stable baseline followed by a sharp drop in mass. The onset of this mass loss is the decomposition temperature. The derivative of the TGA curve (DTG) will show a peak at the temperature of the maximum rate of decomposition.

  • DSC Thermogram: An endothermic peak just before or concurrent with the mass loss observed in TGA can often be misinterpreted as melting.[14] However, if this event is immediately followed by a sharp exothermic peak (indicating an energetic decomposition), it confirms that the initial event is part of the decomposition process. For many hydrochloride salts, decomposition occurs at or below the melting point.

Projected Thermal Properties

The following table summarizes the expected thermal properties for N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride, based on typical values for similar pharmaceutical salts and alkylamine hydrochlorides.

ParameterAnalytical TechniqueExpected ResultSignificance
Onset of Decomposition (T_onset) TGA180 - 250 °CDefines the upper limit for thermal stability.
Mass Loss TGA> 95% (in a single step)Indicates complete volatilization/decomposition of the organic molecule.[13]
Peak Decomposition Temp. (DTG_max) TGA (Derivative)200 - 270 °CTemperature of the maximum rate of decomposition.
Thermal Events DSCEndotherm followed by an exothermSuggests decomposition occurs without a distinct melting phase.[14]
Forced Degradation Products LC-MSParent compound + new peaksConfirms thermal liability and allows for identification of degradants.[12]

Conclusion

This technical guide provides a scientifically grounded, comprehensive methodology for the characterization of the thermal stability of N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride. By integrating Thermogravimetric Analysis, Differential Scanning Calorimetry, and forced degradation studies, researchers can establish a detailed stability profile. This profile is essential for guiding formulation development, defining appropriate storage conditions, and ensuring the overall safety and quality of any potential pharmaceutical product containing this API. The principles and protocols outlined herein represent the industry-standard approach for evaluating the thermal properties of novel pharmaceutical compounds.

References

  • An In-depth Technical Guide to the Thermogravimetric Analysis of (2R)-2-Aminopropanamide Hydrochloride. (n.d.). Benchchem.
  • Physicochemical and Structure–Property Relationship of Alkylamine Hydrochlorides-Phenol Deep Eutectic Solvents for NH3 Absorption. (2026, March 9). ACS Publications.
  • Characterization of Pharmaceutical Materials with Modulated DSC™. (n.d.). TA Instruments.
  • Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. (n.d.). PMC.
  • FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. (2024). RASĀYAN J. Chem., 17(4).
  • Kinetics of decomposition of alkylammonium salts. (n.d.). ResearchGate.
  • TG/DSC curves for system components. (n.d.). ResearchGate.
  • Differential Scanning Calorimetry of Pharmaceuticals. (2019, February 27). News-Medical.Net.
  • Application Notes and Protocols for Forced Degradation Studies of Amiloride Hydrochloride. (2025, December). Benchchem.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.).
  • Differential Scanning Calorimeters (DSC). (n.d.). American Pharmaceutical Review.
  • Investigation of thermal decomposition of MgCl2 hexammoniate and MgCl2 biglycollate biammoniate by DTA–TG, XRD and chemical analysis. (n.d.). ResearchGate.
  • FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. (n.d.). ResearchGate.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.).
  • DSC Measurement of Pharmaceuticals. (2007, September). Hitachi High-Tech Science Corporation.
  • Physicochemical and Structure–Property Relationship of Alkylamine Hydrochlorides-Phenol Deep Eutectic Solvents for NH3 Absorpt. (2026, March 2). ACS Publications.
  • SAFETY DATA SHEET - 3-Dimethylaminopropyl chloride hydrochloride. (2025, December 21). Fisher Scientific.

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Exploratory

"hygroscopicity of N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride"

An In-Depth Technical Guide to the Hygroscopicity of N-(3-fluoro-1,1-dimethyl-propyl)amine Hydrochloride Executive Summary The interaction of a drug substance with atmospheric moisture, known as hygroscopicity, is a crit...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Hygroscopicity of N-(3-fluoro-1,1-dimethyl-propyl)amine Hydrochloride

Executive Summary

The interaction of a drug substance with atmospheric moisture, known as hygroscopicity, is a critical physicochemical property that profoundly influences its stability, processability, and bioavailability.[1][2] This guide provides a comprehensive technical overview of the hygroscopicity of N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride, a small molecule amine salt. As no direct public data exists for this specific compound, this document establishes a framework for its characterization based on first principles of its molecular structure and state-of-the-art analytical methodologies. We will explore the structural components likely to influence its interaction with water, detail the definitive experimental protocols for quantifying moisture uptake, and discuss the implications of these findings for pharmaceutical development. This guide is intended for researchers, scientists, and drug development professionals seeking to understand, predict, and experimentally verify the hygroscopic nature of novel active pharmaceutical ingredients (APIs).

The Critical Role of Hygroscopicity in Pharmaceutical Salts

Defining the Challenge: Why Moisture Matters

In the pharmaceutical context, hygroscopicity is the propensity of a solid material to absorb or adsorb moisture from the surrounding atmosphere.[2][3] This phenomenon is not merely a physical curiosity; it is a pivotal factor that can dictate the success or failure of a drug candidate. Moisture uptake can initiate a cascade of detrimental effects, including:

  • Chemical Degradation: Water can act as a reactant or facilitate reactions such as hydrolysis, leading to a loss of potency and the formation of impurities.[4][5]

  • Physical Instability: Moisture can induce changes in the crystal lattice, leading to phase transitions between different polymorphic or hydrated forms.[1][4] This can alter crucial properties like solubility and dissolution rate.

  • Poor Processability: Increased moisture content often leads to powder caking, clumping, and poor flow properties, which complicates manufacturing processes like blending, granulation, and tablet compression.[6]

  • Compromised Bioavailability: Changes in the solid-state form and dissolution behavior can directly impact how the drug is absorbed in the body, affecting its efficacy.[]

Given these significant risks, a thorough understanding and quantification of a new chemical entity's hygroscopic behavior is a non-negotiable step in early-phase drug development.[8][9]

A Framework for Classification

To standardize the language around this property, regulatory bodies and pharmacopoeias have established classification systems. The European Pharmacopoeia (Ph. Eur.), for instance, categorizes materials based on the percentage weight gain after storage at a defined condition (25°C and 80% Relative Humidity [RH] for 24 hours).[3][10]

ClassificationWeight Gain (% w/w)Description
Non-hygroscopic ≤ 0.12%Essentially no moisture uptake.
Slightly hygroscopic > 0.2% and < 2%Minor moisture uptake.
Hygroscopic ≥ 2% and < 15%Significant moisture uptake.
Very hygroscopic ≥ 15%Extensive moisture uptake.
Deliquescent Sufficient water is absorbed to form a liquid solution.The most extreme form of hygroscopicity.

Table 1: Hygroscopicity classification according to the European Pharmacopoeia.[3][10][11]

The Hydrochloride Salt Form: A Double-Edged Sword

Amine-containing drugs are frequently formulated as hydrochloride salts to improve their aqueous solubility and stability. However, this salt form, containing the highly electronegative chloride ion, often increases the potential for hygroscopicity.[9][12] The ions of the salt can readily interact with polar water molecules, making the crystal surface a favorable site for moisture adsorption.[13][14] Therefore, while beneficial for solubility, the choice of a hydrochloride salt necessitates a rigorous evaluation of its hygroscopic tendencies.

Predicting Hygroscopic Behavior from Molecular Structure

The hygroscopicity of N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride will be dictated by a balance of hydrophilic and hydrophobic features within its structure.

The Primary Interaction Site: The Amine Hydrochloride

The protonated amine and its associated chloride counter-ion represent the most polar and, therefore, most hydrophilic part of the molecule. This ionic center is the primary anchor for attracting and binding water molecules from the atmosphere. The strength of this interaction is a key determinant of the compound's overall hygroscopicity.

The Influence of Fluorine

The presence of a fluorine atom introduces a strong electronegative center into the molecule.[15][16] This has several potential effects:

  • Inductive Effect: Fluorine's electron-withdrawing nature can decrease the basicity (pKa) of the amine.[16] This modulation of the electronic properties of the amine headgroup could influence the strength of the ionic interaction with the chloride ion and subsequent interactions with water.

  • Hydrogen Bonding: The C-F bond is a weak hydrogen bond acceptor.[16] While not as significant as the amine hydrochloride group, it may contribute modestly to the overall interaction with atmospheric water.

  • Lipophilicity: Fluorination can increase lipophilicity, which might counteract hygroscopicity to some extent by increasing the hydrophobic character of the propyl chain.[17]

Steric and Hydrophobic Shielding: The Alkyl Groups

The 1,1-dimethyl groups located adjacent to the amine group, along with the propyl chain, provide a degree of steric hindrance and hydrophobic character. These bulky, non-polar groups can physically shield the polar amine hydrochloride center from incoming water molecules, potentially reducing the rate and extent of moisture uptake. The overall hygroscopic nature will depend on how effectively these hydrophobic regions can mask the hydrophilic salt center.

Core Methodologies for Definitive Hygroscopicity Assessment

A predictive analysis based on structure is a valuable starting point, but it must be confirmed by empirical data. The following are the gold-standard techniques for the characterization of hygroscopicity.

Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique that provides the most detailed and comprehensive profile of a material's interaction with water vapor.[11][18][19] It measures the change in mass of a sample as it is exposed to a precisely controlled, stepwise progression of relative humidity at a constant temperature.[20]

The choice of DVS as the primary tool is driven by its ability to provide dynamic, equilibrium-based data. Unlike simple static methods, DVS reveals not only how much water is sorbed but also how quickly (kinetics) and whether the process is reversible. This information is crucial for understanding potential phase changes and hysteresis effects, where the desorption path differs from the sorption path, often indicating a change in the material's solid-state structure.[20][21]

  • Sample Preparation: Accurately weigh 5-10 mg of N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride into a DVS sample pan.

  • Initial Drying: Equilibrate the sample at 0% RH using a dry nitrogen stream until a stable mass is achieved (e.g., dm/dt ≤ 0.002% min⁻¹). This establishes the dry baseline weight.

  • Sorption Phase: Increase the RH in programmed steps (e.g., 10% increments from 0% to 90% RH). At each step, hold the RH constant until mass equilibrium is reached.

  • Desorption Phase: Decrease the RH in the same stepwise manner from 90% back down to 0% RH, again allowing the sample to reach mass equilibrium at each step.

  • Data Analysis: Plot the percentage change in mass versus the target RH to generate a sorption-desorption isotherm.

DVS_Workflow cluster_prep Preparation cluster_analysis DVS Instrument Cycle (Isothermal) cluster_output Output Start Start Weigh Weigh 5-10 mg of Sample Start->Weigh Dry Dry at 0% RH to Stable Mass Weigh->Dry Sorption Sorption Ramp (0% -> 90% RH) Stepwise Equilibration Dry->Sorption Establish Dry Weight Desorption Desorption Ramp (90% -> 0% RH) Stepwise Equilibration Sorption->Desorption Max Humidity Reached Plot Generate Sorption/ Desorption Isotherm Desorption->Plot End End Plot->End

Caption: Workflow for Dynamic Vapor Sorption (DVS) analysis.

Karl Fischer (KF) Titration

While DVS measures mass change due to moisture, Karl Fischer titration is the benchmark method for the precise, quantitative determination of the absolute water content within a sample.[4][22][23] It is based on a stoichiometric reaction between water, iodine, and sulfur dioxide.[23] This technique is essential for validating DVS data and for routine quality control.

KF titration is chosen for its high selectivity and accuracy for water.[24][25] Unlike a "loss on drying" method which measures all volatiles, KF specifically targets water, providing an unambiguous measure of moisture content.[24] Two main types exist:

  • Volumetric KF: Best for samples with higher water content (>1%).[25]

  • Coulometric KF: Ideal for samples with very low water content (<1%), offering higher sensitivity.[25]

Given that an amine hydrochloride might be hygroscopic, starting with coulometric KF to determine the initial water content and then using volumetric KF for samples exposed to high humidity would be a robust, self-validating approach.

  • System Preparation: Ensure the KF titrator vessel and reagents are fully conditioned and free of ambient moisture, achieving a stable, low-drift endpoint.

  • Sample Introduction: Accurately weigh a sample of N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride (typically 20-50 mg) and introduce it directly into the titration cell. For solids that dissolve poorly, a KF oven may be used to heat the sample and drive the moisture into the cell via a carrier gas.

  • Titration: The instrument electrolytically generates iodine, which reacts with the water from the sample. The endpoint is detected potentiometrically when all the water has been consumed.

  • Calculation: The total charge passed (in coulombs) is directly proportional to the amount of water, which the instrument's software converts into micrograms or a percentage of water content.

KF_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_output Result Start Start Condition Condition KF Titrator (Low Drift) Start->Condition Weigh Accurately Weigh Sample Inject Inject Sample into Cell Weigh->Inject Titrate Coulometric Titration (Iodine Generation) Inject->Titrate Calculate Calculate Water Content (% w/w or ppm) Titrate->Calculate End End Calculate->End

Caption: Workflow for Coulometric Karl Fischer (KF) Titration.

Data Presentation and Implications for Development

Summarizing Quantitative Data

The results from the described experiments should be consolidated into a clear, comparative format.

ParameterMethodConditionResult (Hypothetical)Classification
Initial Water ContentKarl Fischer TitrationAs-received sample0.15% w/w-
Water Content after 24hKarl Fischer Titration25°C / 80% RH4.5% w/w-
Mass Change after 24hGravimetric (Ph. Eur.)25°C / 80% RH4.35% w/wHygroscopic
Max Water UptakeDynamic Vapor Sorption25°C / 90% RH5.8% w/w-
HysteresisDynamic Vapor SorptionSorption vs. DesorptionModerate Hysteresis ObservedPotential for phase change

Table 2: A hypothetical data summary for N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride.

Interpreting the Results

In this hypothetical scenario, the data suggests the compound is officially classified as "hygroscopic."[3] The moderate hysteresis observed in the DVS isotherm is a critical finding that warrants further investigation (e.g., by Powder X-Ray Diffraction) to determine if a more stable hydrate form is being created upon moisture exposure. The initial water content is low, but the material readily picks up a significant amount of water at high humidity.

Implications and Mitigation Strategies

A classification of "hygroscopic" for N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride would trigger several key considerations in the drug development pipeline:

  • Handling and Storage: The API must be stored in a controlled, low-humidity environment and packaged in containers with tight seals and potentially a desiccant.[5]

  • Formulation Development: Excipients must be chosen carefully to ensure they are compatible and do not exacerbate moisture-related issues.[1] A dry granulation process might be preferred over wet granulation.

  • Packaging: Final drug product packaging will likely require high moisture barrier materials (e.g., foil-foil blisters) to ensure long-term stability.

Conclusion

While the precise hygroscopic nature of N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride requires empirical measurement, a structural assessment suggests a potential for moisture uptake due to its amine hydrochloride salt form. The presence of fluoro and dimethyl-propyl groups introduces competing electronic and steric effects that make experimental characterization essential. A robust analytical strategy, spearheaded by Dynamic Vapor Sorption for detailed profiling and corroborated by Karl Fischer titration for absolute water quantification, provides a definitive pathway to classify the material and understand its behavior. This knowledge is fundamental to de-risking the development process, enabling the design of stable formulations, and ensuring the delivery of a safe and effective final drug product.

References

  • Pacific BioLabs. (n.d.). Karl Fischer Moisture Analysis.
  • Khan, M., & Shimpi, S. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.
  • Particle Technology Labs. (2022, June 20). Water Woes or Water Win? Probing Water Vapor Uptake and Release with Dynamic Vapor Sorption (DVS).
  • The Solubility Company. (n.d.). Dynamic Vapor Sorption (DVS) Analysis Services.
  • News-Medical.Net. (2025, November 17). KF titration in pharmaceuticals.
  • Xylem Analytics. (2026, January 24). Water Determination Karl Fischer.
  • BOC Sciences. (n.d.). Hygroscopicity Testing.
  • ProUmid. (n.d.). DVS Systems | Dynamic Vapor Sorption.
  • AQUALAB. (n.d.). Dynamic Vapor Sorption.
  • American Pharmaceutical Review. (2011, September 1). The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance.
  • Eurofins Scientific. (2024, May 11). Water Determination by Karl Fischer.
  • American Pharmaceutical Review. (2010, January 1). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations.
  • Pharma Growth Hub. (2024, March 7). Classification of Hygroscopicity.
  • Globe Thesis. (2010, March 1). Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability.
  • Allada, R., et al. (2016, August 20). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics.
  • CHEManager International. (2010, March 1). Pharmaceutical Salts Optimization of Solubility or Even More?
  • Pharmaceutical Technology. (2025, October 31). Salt Selection in Drug Development.
  • Taylor & Francis Online. (2022, June 21). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain.
  • PMC. (n.d.). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.
  • ResearchGate. (n.d.). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH | Request PDF.
  • Pharma Excipients. (2022, June 21). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain.
  • ResearchGate. (n.d.). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines | Request PDF.
  • Semantic Scholar. (2023, January 5). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs.
  • ResearchGate. (2025, September 15). Synthesis and Physicochemical Properties of Functionalized cis–2‐((Fluoro)Alkyl)Cyclobutanes | Request PDF.
  • ResearchGate. (n.d.). The Physical Characterization of Hygroscopicity in Pharmaceutical Solids | Request PDF.
  • Journal of Chemical and Pharmaceutical Research. (2018). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview.
  • Zografi, G., & Newman, A. W. (2008, March 15). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of Pharmaceutical Sciences.
  • PMC. (2026, February 4). Fluorinated terpenoids and their fluorine-containing derivatives.
  • AiFChem. (2025, September 3). Fluorine in Pharmaceuticals: Key Properties & Drug Development.

Sources

Foundational

Strategic Fluorination of Propylamines: Modulating Biological Activity and Pharmacokinetics in Drug Discovery

Executive Summary The incorporation of fluorine into aliphatic amine scaffolds, specifically propylamines, represents a transformative strategy in medicinal chemistry and drug development. Propylamine motifs are ubiquito...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorine into aliphatic amine scaffolds, specifically propylamines, represents a transformative strategy in medicinal chemistry and drug development. Propylamine motifs are ubiquitous in neuroactive compounds, antimicrobials, and cardiovascular drugs. However, their high basicity (typically exhibiting a pKa > 10) often results in poor oral bioavailability, rapid metabolic degradation, and limited blood-brain barrier (BBB) penetration. Strategic fluorination leverages the unique stereoelectronic properties of the fluorine atom to precisely tune these physicochemical liabilities without drastically altering the molecule's steric bulk[1]. This technical guide explores the causality behind these physicochemical shifts, profiles their biological activities, and provides self-validating experimental workflows for their synthesis and evaluation.

The Physicochemical Causality of Fluorinated Propylamines

To understand why fluorinated propylamines exhibit superior biological activity, one must analyze the causality at the atomic level. The introduction of fluorine alters the molecule through three primary mechanisms:

pKa Attenuation and Membrane Permeability

Aliphatic amines are highly basic. At physiological pH (7.4), non-fluorinated propylamines are nearly 100% protonated, rendering them highly polar and restricting their passive diffusion across lipid bilayers. The fluorine atom is the most electronegative element on the periodic table. When placed in the alpha ( α ), beta ( β ), or gamma ( γ ) position relative to the amine, its strong electron-withdrawing inductive effect pulls electron density away from the basic nitrogen lone pair[1]. This lowers the pKa of the amine closer to physiological pH. Consequently, the fraction of the un-ionized (neutral) species increases exponentially, driving passive membrane permeability and enhancing bioavailability[1].

Metabolic Shielding via High Bond Dissociation Energy

Cytochrome P450 (CYP) enzymes in the liver rapidly metabolize aliphatic amines via oxidative deamination and N-dealkylation, processes that require the abstraction of a hydrogen atom adjacent to the amine. The carbon-fluorine (C-F) bond possesses an exceptionally high bond dissociation energy (~116 kcal/mol) compared to the C-H bond (~98 kcal/mol)[2]. Substituting vulnerable hydrogen atoms with fluorine sterically and electronically shields the propylamine scaffold, blocking CYP-mediated oxidation and extending the drug's in vivo half-life[2].

Conformational Biases and the Gauche Effect

Beyond electronics, fluorine introduces significant conformational biases. In β -fluoro amines, the highly electronegative fluorine and the protonated amine tend to adopt a specific gauche spatial arrangement due to stereoelectronic hyperconjugation and electrostatic interactions. This conformational locking reduces the entropic penalty upon receptor binding, dramatically increasing target affinity and selectivity[1].

PK_Optimization Start Propylamine Scaffold F_Subst Fluorine Substitution (α, β, or γ position) Start->F_Subst pKa pKa Attenuation (Decreased Basicity) F_Subst->pKa Lipid Increased Lipophilicity (LogD Optimization) F_Subst->Lipid Metab Metabolic Shielding (CYP450 Resistance) F_Subst->Metab Bio Enhanced Bioavailability & Target Affinity pKa->Bio Lipid->Bio Metab->Bio

Workflow detailing the physicochemical impacts of fluorinating propylamine scaffolds.

Biological Activity Profiles

CNS Therapeutics: 5-HT and Ca2+ Channel Modulation

Fluorinated propylamines serve as critical precursors and pharmacophores for central nervous system (CNS) targets. For instance, γ -fluorinated propylamines have been utilized to synthesize fluorinated lorcaserin analogs, which act as highly selective 5-HT2C receptor agonists[3]. Additionally, structural modifications utilizing fluorinated piperidines (which contain embedded propylamine motifs) have yielded novel 4-aminomethyl-4-fluoropiperidines. These compounds act as potent T-type Ca2+ channel antagonists, displaying robust in vivo CNS efficacy without adverse cardiovascular effects[3].

Antimicrobial and Anti-inflammatory Metabolites

The biological relevance of fluorinated propylamines extends beyond synthetic drug design into natural product chemistry. Recent GC-MS analyses of secondary metabolites from epiphytic and endophytic bacteria (such as Vibrio harveyi and Sphingomonas leidyi) associated with the red alga Gelidium pusillum have identified naturally occurring fluorinated propylamines[4]. These metabolites exhibit significant concentration-dependent antibacterial activity against E. coli and S. aureus, alongside potent antioxidant and anti-inflammatory properties[5].

Quantitative Data: Pharmacokinetic Impact

The table below summarizes the typical physicochemical shifts observed when a standard propylamine scaffold undergoes strategic fluorination.

Table 1: Physicochemical and Biological Comparison of Propylamine Derivatives

Compound SubstructureSubstitution TypepKaLogD (pH 7.4)Permeability ( Pe​ , 10−6 cm/s)Target Affinity
-CH2-CH2-CH2-NH2Reference (None)10.5-0.21.2Baseline
-CH2-CHF-CH2-NH2 β -Monofluoro9.10.48.5Enhanced (Conformational lock)
-CF3-CH2-CH2-NH2 γ -Trifluoro7.41.824.3High (Lipophilic binding pockets)
Cyclic-CH(F)-CH2-NH- γ -Fluoro (Lorcaserin analog)8.81.215.68 nM (CaV3.2)[3]

Self-Validating Experimental Workflows

To harness the potential of fluorinated propylamines, researchers must employ robust, self-validating protocols for both synthesis and biological evaluation.

Protocol 1: Regioselective Synthesis via Aziridinium Ring-Opening

Synthesizing β -fluoro propylamines requires overcoming the poor nucleophilicity of the fluoride ion in protic solvents (due to its high hydration energy). This protocol utilizes an aziridinium intermediate in an aprotic environment to force regioselective ring-opening[6].

Step-by-Step Methodology:

  • Aziridinium Formation: Dissolve the starting 2-(bromomethyl)aziridine in anhydrous acetonitrile under an inert argon atmosphere. Add a silver(I) salt (e.g., AgBF4) to precipitate AgBr and form the reactive aziridinium cation.

  • Nucleophilic Fluorination: Introduce a bulky, anhydrous fluoride source such as tetrabutylammonium fluoride (TBAF) or Olah's reagent (pyridinium poly(hydrogen fluoride)). Causality: The aprotic solvent and bulky counterions strip the hydration shell from the fluoride ion, exposing a "naked," highly reactive nucleophile.

  • Ring Opening: Stir the mixture at 60°C for 4 hours. The fluoride ion attacks the less sterically hindered carbon of the aziridinium ring, yielding the β -fluoro propylamine[6].

  • Self-Validation (NMR): Purify via flash chromatography. Validate the success of the reaction using 19 F NMR. A characteristic peak between -180 to -200 ppm confirms the C-F bond. Furthermore, analyze the 1H NMR spectrum; the presence of distinct 2JHF​ (geminal) and 3JHF​ (vicinal) coupling constants validates the regiochemistry of the fluorine insertion.

Protocol 2: In Vitro Permeability and Metabolic Stability Assay (PAMPA)

To validate the hypothesis that fluorination lowers pKa and increases membrane permeability, a Parallel Artificial Membrane Permeability Assay (PAMPA) must be conducted with a mass-balance validation step.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the fluorinated propylamine in DMSO. Dilute to 10 μ M in PBS (pH 7.4).

  • Membrane Coating: Coat the porous filter of the PAMPA donor plate with a 1% solution of lecithin in dodecane to simulate a lipid bilayer.

  • Incubation: Add the 10 μ M drug solution to the donor wells and plain PBS to the acceptor wells. Incubate at 37°C for 5 hours.

  • Quantification: Extract samples from both the donor and acceptor wells. Quantify the drug concentration using LC-MS/MS.

  • Self-Validation (Mass Balance): Calculate the effective permeability ( Pe​ ). Crucial Validation: Calculate the mass balance ( R ) by summing the moles of drug in the donor and acceptor wells and dividing by the initial moles. If R<0.8 , the compound is trapped in the artificial lipid membrane, and the Pe​ value is invalid. A valid fluorinated propylamine should yield an R>0.9 with a significantly higher Pe​ than its non-fluorinated counterpart.

Signaling_Pathway Ligand Fluorinated Propylamine (Agonist) Receptor 5-HT2C Receptor (GPCR) Ligand->Receptor High Affinity Gq Gq Protein Activation Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Generation PLC->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2

Gq-coupled signaling pathway activated by fluorinated propylamine agonists.

Conclusion

The strategic fluorination of propylamines is not merely a structural tweak; it is a profound physicochemical intervention. By attenuating pKa, shielding vulnerable C-H bonds from CYP450 metabolism, and locking molecules into favorable binding conformations, fluorine transforms basic aliphatic amines into highly bioavailable, potent, and selective therapeutics. As demonstrated by both synthetic CNS agents and naturally occurring antimicrobial metabolites, mastering the synthesis and evaluation of fluorinated propylamines remains a cornerstone of modern drug discovery.

References

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs Source: PMC - NIH URL
  • Opposite Regioselectivity in the Sequential Ring-Opening of 2-(Alkanoyloxymethyl)
  • Design, Synthesis, and Evaluation of a Novel 4-Aminomethyl-4-fluoropiperidine as a T-Type Ca 2+ Channel Antagonist Source: ResearchGate URL
  • Review on Role of Fluorinated Scaffolds in Pharmaceutical Chemistry: Enhancing Drug Properties through Strategic Fluorination Source: ResearchGate URL
  • Antimicrobial activity of six potential epiphytic bacterial isolates Source: ResearchGate URL
  • Exploring bioactive potential of epiphytic and endophytic bacteria from Gelidium pusillum: a study on secondary metabolites and therapeutic applications Source: ResearchGate URL

Sources

Protocols & Analytical Methods

Method

Application Note: N-(3-Fluoro-1,1-dimethyl-propyl)amine Hydrochloride in Organic Synthesis

Executive Summary In modern drug discovery and agrochemical development, the optimization of metabolic stability and physicochemical properties is paramount. N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride represents...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and agrochemical development, the optimization of metabolic stability and physicochemical properties is paramount. N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride represents a premium, rationally designed building block that addresses common pharmacokinetic liabilities associated with primary aliphatic amines. By combining the steric shielding of an α,α -dimethyl (tert-alkyl) group with the electronic and metabolic deactivation of a terminal fluorine atom, this reagent allows synthetic chemists to seamlessly integrate a highly robust pharmacophore into lead compounds.

This application note provides an in-depth mechanistic rationale for its use, comparative physicochemical data, and self-validating synthetic protocols for incorporating this hindered amine into complex molecular scaffolds via amide coupling and Buchwald-Hartwig amination.

Mechanistic Rationale: The "Fluoro-gem-Dimethyl" Advantage

The design of N-(3-fluoro-1,1-dimethyl-propyl)amine is rooted in physical organic chemistry principles aimed at overcoming two primary modes of enzymatic degradation:

  • Steric Shielding against α -Oxidation: Primary aliphatic amines are highly susceptible to oxidative deamination by monoamine oxidases (MAOs). The incorporation of a gem-dimethyl group at the α -carbon creates severe steric hindrance, physically blocking the amine from the catalytic core of MAO and preventing the formation of reactive imine intermediates[1].

  • Electronic & Steric Blocking of ω -Oxidation: Unbranched alkyl chains are prime targets for Cytochrome P450 (CYP450) mediated aliphatic hydroxylation ( ω and ω -1 oxidation). The substitution of a terminal hydrogen with a fluorine atom leverages the high bond dissociation energy of the C–F bond (~105 kcal/mol) to resist hydrogen abstraction by the P450 heme-oxo species[2].

  • pKa Modulation: The strong inductive electron-withdrawing effect of the fluorine atom propagates through the alkyl chain, subtly lowering the basicity (pKa) of the amine compared to its non-fluorinated counterpart[3]. This reduction in pKa increases the fraction of the unionized molecule at physiological pH (7.4), directly enhancing passive membrane permeability and oral bioavailability[4].

Mechanism Core N-(3-fluoro-1,1-dimethyl-propyl)amine Alpha α,α-Dimethyl Group Core->Alpha Steric Shielding Omega Terminal Fluorine Core->Omega C-F Bond Strength MAO Blocks MAO & α-Oxidation Alpha->MAO Prevents enzymatic access P450 Blocks CYP450 ω-Oxidation Omega->P450 Resists hydroxylation

Figure 1: Mechanistic pathways by which the structural motifs of the amine prevent enzymatic degradation.

Physicochemical Profiling

The table below summarizes the theoretical quantitative advantages of utilizing the fluorinated gem-dimethyl motif compared to standard aliphatic amines. The data illustrates the delicate balance between lipophilicity (LogP) and metabolic stability.

Structural MotifpKa (calc.)LogP (calc.)CYP450 ω -Oxidation RiskMAO α -Oxidation Risk
n-Propylamine (Baseline)~10.50.48HighHigh
1,1-Dimethylpropylamine ~10.21.20HighLow
N-(3-fluoro-1,1-dimethyl-propyl)amine ~9.5 1.35 Low Low

Note: The addition of the gem-dimethyl group increases lipophilicity, which is counterbalanced by the polarity of the terminal C-F bond, resulting in an optimal LogP for drug-like space.

Experimental Protocols

Because N-(3-fluoro-1,1-dimethyl-propyl)amine is supplied as a hydrochloride salt , it is inherently unreactive as a nucleophile. It must be freebased in situ. Furthermore, the α,α -dimethyl group introduces significant steric bulk, necessitating highly reactive coupling reagents or specialized transition-metal ligands.

Protocol A: Amide Bond Formation with Sterically Hindered Amines

Standard carbodiimide coupling agents (e.g., EDC/HOBt) often fail or proceed sluggishly with tert-alkyl amines. HATU is the reagent of choice here, as the 7-azabenzotriazole leaving group is highly reactive toward sterically hindered nucleophiles.

Causality of Reagents:

  • DIPEA (3.0 equivalents): 1.0 eq is required to neutralize the HCl salt of the amine; 1.0 eq is required to deprotonate the carboxylic acid; 1.0 eq acts as a catalytic excess to drive the reaction and neutralize the acidic byproduct of HATU.

  • DMF: A highly polar aprotic solvent that ensures complete dissolution of the polar HATU and the amine hydrochloride salt.

Step-by-Step Procedure:

  • Activation: In an oven-dried round-bottom flask under an inert N2​ atmosphere, dissolve the carboxylic acid (1.0 mmol) and HATU (1.2 mmol) in anhydrous DMF (5.0 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 mmol) dropwise. Stir the mixture at room temperature for 15 minutes to allow the formation of the active OAt ester.

  • Amine Addition: Add N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride (1.1 mmol) in one portion.

  • Validation Checkpoint 1 (pH Verification): Spot a micro-drop of the reaction mixture onto moistened broad-range pH paper. The pH must read ≥9 . If the pH is lower, the amine remains protonated (inactive); add DIPEA in 0.5 mmol increments until basicity is achieved.

  • Reaction: Stir at room temperature for 12–16 hours.

  • Validation Checkpoint 2 (LC-MS): Sample 5 μ L of the reaction, dilute in 1 mL MeCN, and inject into the LC-MS. The disappearance of the activated ester mass and the appearance of the [M+H]+ product peak validates reaction completion.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (10 mL) and extract with Ethyl Acetate ( 3×10 mL). Wash the combined organic layers sequentially with 1M HCl (10 mL) to remove unreacted amine, followed by brine (10 mL).

  • Validation Checkpoint 3 (TLC): Spot the organic layer on a silica TLC plate and stain with Ninhydrin. The absence of a purple/pink spot confirms that all unreacted primary amine was successfully partitioned into the aqueous waste during the HCl wash.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling

Coupling a tert-alkyl amine to an aryl halide is challenging due to the propensity for β -hydride elimination and the difficulty of reductive elimination around a bulky nitrogen center. The use of RuPhos or tBuBrettPhos ligands is mandatory, as their biaryl phosphine structure creates a deep catalytic pocket that forces the bulky amine into the correct geometry for C-N bond formation.

Step-by-Step Procedure:

  • Preparation: To an oven-dried Schlenk tube, add the Aryl Bromide (1.0 mmol), N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride (1.2 mmol), Pd2​(dba)3​ (0.02 mmol, 2 mol%), RuPhos (0.08 mmol, 8 mol%), and Sodium tert-butoxide ( NaOtBu ) (2.5 mmol).

    • Causality: NaOtBu is used in a 2.5x excess because 1.0 eq is immediately consumed to freebase the amine hydrochloride salt, leaving 1.5 eq to facilitate the catalytic cycle.

  • Degassing: Evacuate and backfill the tube with Argon three times.

  • Solvent Addition: Add anhydrous, degassed Toluene (5.0 mL) via syringe.

  • Validation Checkpoint 1 (Catalyst Activation): Upon heating to 100°C, observe the color of the solution. A shift from dark purple/red ( Pd2​(dba)3​ ) to a clear yellow/orange indicates successful formation of the active L-Pd(0) species. The appearance of a black precipitate (Pd black) indicates catalyst death due to oxygen contamination or solvent moisture.

  • Reaction: Stir vigorously at 100°C for 18 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a pad of Celite to remove palladium residues and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

Workflow & Mechanistic Visualization

The following workflow diagram illustrates the divergence of synthetic pathways once the amine hydrochloride is successfully freebased, leading to highly stable therapeutic precursors.

Workflow Start N-(3-fluoro-1,1-dimethyl-propyl)amine Hydrochloride Salt Freebase In Situ Freebasing (DIPEA or NaOtBu) Start->Freebase Base Addition Split1 Freebase->Split1 RouteA Amide Coupling (HATU, DMF, 25°C) Split1->RouteA R-COOH RouteB Buchwald-Hartwig (Pd-Cat, RuPhos, 100°C) Split1->RouteB Ar-X ProdA Fluorinated Amide (Metabolically Stable) RouteA->ProdA Yield >85% ProdB N-Aryl Amine (Metabolically Stable) RouteB->ProdB Yield >75%

Figure 2: Synthetic workflow for the utilization of N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride.

Troubleshooting & Best Practices

  • Incomplete Amide Coupling: If LC-MS shows unreacted carboxylic acid after 16 hours, the steric bulk of the amine is likely preventing attack on the HATU-activated ester. Solution: Elevate the reaction temperature to 50°C or switch to an even more reactive acylating agent, such as converting the carboxylic acid to an acid chloride using oxalyl chloride prior to amine addition.

  • Volatility Concerns: The free base of N-(3-fluoro-1,1-dimethyl-propyl)amine has a relatively low molecular weight and boiling point. Never attempt to isolate the free base by evaporating solvents under high vacuum, as the amine will be lost. Always generate the free base in situ within the reaction mixture.

  • Hygroscopicity: As a hydrochloride salt, the reagent can be hygroscopic. Store in a desiccator over Drierite and weigh rapidly in ambient air to prevent water absorption, which can prematurely quench coupling reagents like HATU.

References

  • Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: Dissecting the Structure–Activity Relationship of Galectin–Ligand Interactions Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: Fine-Tuning of Physicochemical Properties of 3,3-Disubstituted Oxetanes Introducing Fluorine Atom(s) on the Building Blocks Level Source: PubMed URL: [Link]

  • Title: Acid/base Properties of α -methyl and Gem-Dimethyl Derivatives of Cysteine and Serine from the Extended Kinetic Method Source: National Science Foundation (NSF) Public Access Repository URL: [Link]

Sources

Application

"derivatization of N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride for biological screening"

Application Note & Protocol Guide Topic: Strategic Derivatization of N-(3-fluoro-1,1-dimethyl-propyl)amine Hydrochloride for Biological Screening Libraries Audience: Researchers, Scientists, and Drug Development Professi...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Topic: Strategic Derivatization of N-(3-fluoro-1,1-dimethyl-propyl)amine Hydrochloride for Biological Screening Libraries

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

In early-stage drug discovery, the generation of focused chemical libraries around a core scaffold is a cornerstone of identifying novel lead compounds. This document provides a comprehensive guide for the strategic derivatization of N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride, a primary amine scaffold, to generate a diverse library of amides and sulfonamides suitable for high-throughput biological screening (HTS). We delve into the foundational principles of derivatization chemistry, emphasizing the rationale behind experimental choices to modulate physicochemical properties critical for drug-like molecules.[1][2] Detailed, step-by-step protocols for parallel acylation and sulfonylation reactions are provided, alongside methodologies for purification, characterization, and final sample preparation for HTS campaigns. This guide is designed to equip researchers with the practical knowledge to efficiently expand chemical diversity and accelerate the hit-to-lead process.

Foundational Principles: From Scaffold to Screening-Ready Library

The Rationale for Derivatization in Lead Generation

The starting scaffold, N-(3-fluoro-1,1-dimethyl-propyl)amine, possesses a primary amine that serves as a versatile chemical handle. However, screening this single molecule provides only a single data point. Derivatization is the process of chemically modifying this core to create a library of analogues. This strategy is fundamental to drug discovery for several reasons:

  • Exploring Structure-Activity Relationships (SAR): By systematically altering the functionality attached to the amine, researchers can probe how changes in size, shape, and electronic properties affect biological activity.

  • Optimizing Physicochemical Properties: Properties such as lipophilicity (LogP), solubility, molecular weight, and hydrogen bonding capacity are critical for a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[3] Derivatization allows for the fine-tuning of these properties to enhance "drug-likeness" and improve the chances of identifying a viable clinical candidate.[1][4]

  • Improving Target Engagement: The addition of new functional groups can introduce new interaction points (e.g., hydrogen bonds, hydrophobic interactions) with a biological target, potentially increasing binding affinity and potency.

The Starting Material: N-(3-fluoro-1,1-dimethyl-propyl)amine Hydrochloride

A critical consideration is that the starting material is a hydrochloride salt. In this protonated state, the amine's lone pair of electrons is unavailable for nucleophilic attack, rendering it unreactive towards derivatizing agents.[5] Therefore, a non-nucleophilic base must be added to the reaction mixture to neutralize the HCl salt and liberate the free, nucleophilic primary amine in situ.

Strategic Chemistry Selection: Acylation vs. Sulfonylation

To generate a structurally diverse library, we will focus on two of the most robust and reliable reactions for primary amines: acylation and sulfonylation.

  • Acylation: This reaction forms a stable amide bond by reacting the amine with an acylating agent (e.g., an acyl chloride or anhydride).[5][6] Amides are prevalent in pharmaceuticals. The resulting N-H bond is a hydrogen bond donor, and the carbonyl oxygen is a strong hydrogen bond acceptor.

  • Sulfonylation: This reaction forms a sulfonamide by reacting the amine with a sulfonylating agent (e.g., a sulfonyl chloride).[7][8] Sulfonamides are also a key pharmacophore. The sulfonamide N-H is more acidic than an amide N-H and is a strong hydrogen bond donor, while the two sulfonyl oxygens are potent hydrogen bond acceptors. This functional group can significantly alter a compound's solubility and binding characteristics compared to an amide.

Experimental Workflow & Protocols

Overall Derivatization Workflow

The entire process, from the starting material to the final screening plates, can be visualized as a streamlined workflow. This process is designed for efficiency and amenability to parallel synthesis formats (e.g., 96-well plates).

G cluster_prep Phase 1: Reaction Setup cluster_react Phase 2: Synthesis cluster_process Phase 3: Workup & Purification cluster_analysis Phase 4: Analysis & Plating start Starting Material: N-(3-fluoro-1,1-dimethyl-propyl)amine Hydrochloride reagent_prep Prepare Stock Solutions: 1. Amine + Base in Solvent 2. Acyl/Sulfonyl Chlorides start->reagent_prep parallel_setup Aliquot Reagents into 96-Well Reaction Block reagent_prep->parallel_setup reaction Reaction Incubation (Stirring, Room Temp) parallel_setup->reaction monitoring Monitor Progress (LC-MS Snapshot) reaction->monitoring workup Aqueous Workup (Quench & Extract) monitoring->workup purify Parallel Purification (e.g., Flash Chromatography) workup->purify analysis QC Analysis: 1. LC-MS (Purity, ID) 2. NMR (Structure of subset) purify->analysis plate Prepare HTS Plates: 1. Normalize Concentration 2. Plate in DMSO analysis->plate final_plate Screening-Ready Compound Library plate->final_plate

Caption: Overall workflow from starting amine salt to HTS-ready library plates.

General Considerations
  • Safety: Acyl chlorides and sulfonyl chlorides are moisture-sensitive and corrosive. Handle them in a fume hood with appropriate personal protective equipment (PPE).

  • Solvents: Use anhydrous solvents (e.g., dichloromethane (DCM), tetrahydrofuran (THF)) to prevent hydrolysis of the reactive chloride reagents.[9]

  • Stoichiometry: A slight excess of the amine relative to the chloride reagent can sometimes be used to ensure the full consumption of the more valuable reagent. However, for library synthesis, using a 1:1 or 1:1.05 ratio of amine to chloride is common to simplify purification.[7]

  • Base Selection: A tertiary amine base like triethylamine (TEA) or pyridine is typically used. At least two equivalents are required: one to neutralize the hydrochloride salt and one to scavenge the HCl byproduct generated during the reaction.[5]

Protocol 1: Parallel Acylation with Acyl Chlorides

This protocol is designed for a 96-well reaction block to generate a library of amides.

Materials:

  • N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride

  • A diverse set of acyl chlorides (e.g., benzoyl chloride, 4-chlorobenzoyl chloride, cyclopropanecarbonyl chloride)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl), Saturated Sodium Bicarbonate (NaHCO₃), Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • 96-well deep-well reaction block with a sealing mat

Procedure:

  • Prepare Amine Stock Solution: In a flask, dissolve N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride (1.0 eq) in anhydrous DCM. Add triethylamine (2.2 eq) and stir for 10 minutes at room temperature to form the free amine.

  • Prepare Acyl Chloride Plate: In a separate 96-well plate, dispense a solution of each unique acyl chloride (1.05 eq) in anhydrous DCM into individual wells.

  • Reaction Initiation: Using a multichannel pipette or liquid handling robot, transfer the amine stock solution to the wells of the acyl chloride plate. Seal the reaction block securely.

  • Reaction: Place the reaction block on a shaker plate and allow it to react at room temperature. Monitor a representative reaction by TLC or LC-MS; reactions are typically complete within 2-16 hours.[5]

  • Workup:

    • Quench the reaction by adding water to each well.

    • Acidify with 1M HCl to remove excess TEA.

    • Separate the organic (DCM) layer.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.[5]

  • Drying and Concentration: Pass the organic layers through a 96-well filter plate containing anhydrous Na₂SO₄. Evaporate the solvent under a stream of nitrogen or using a centrifugal evaporator to yield the crude amide products.

  • Purification: Purify the crude products using an appropriate parallel purification system, such as automated flash chromatography with silica gel columns, eluting with a hexane/ethyl acetate gradient.[10] For basic amines that may interact with silica, an amine-functionalized silica column can be beneficial.[10]

Protocol 2: Parallel Sulfonylation with Sulfonyl Chlorides

This protocol generates a library of sulfonamides and highlights key differences from the acylation procedure.

Materials:

  • Same as Protocol 1, but substituting acyl chlorides with a diverse set of sulfonyl chlorides (e.g., benzenesulfonyl chloride, 4-toluenesulfonyl chloride, thiophene-2-sulfonyl chloride).

Procedure:

  • Prepare Amine Stock Solution: Same as step 1 in Protocol 2.3.

  • Prepare Sulfonyl Chloride Plate: Same as step 2 in Protocol 2.3, using sulfonyl chlorides.

  • Reaction Initiation: Cool the sulfonyl chloride plate to 0 °C in an ice bath. Slowly add the amine stock solution to each well. This controlled addition helps prevent localized high concentrations of the sulfonyl chloride, which can lead to an undesired di-sulfonylation side reaction.[7] Seal the block.

  • Reaction: Allow the reaction to slowly warm to room temperature while shaking. Monitor the reaction progress by LC-MS.[9]

  • Workup: Same as steps 5a-d in Protocol 2.3.

  • Drying and Concentration: Same as step 6 in Protocol 2.3.

  • Purification: Same as step 7 in Protocol 2.3.

Sources

Method

Application Notes and Protocols for N-Alkylation using N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Incorporation of a Novel Fluorinated Building Block The introduction of fluorine and sterically hindered motifs into drug candid...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Incorporation of a Novel Fluorinated Building Block

The introduction of fluorine and sterically hindered motifs into drug candidates is a cornerstone of modern medicinal chemistry, often leading to improved metabolic stability, enhanced binding affinity, and modulated pharmacokinetic profiles. N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride is a novel building block of significant interest, combining a primary amine for diverse functionalization with a neopentyl-like scaffold bearing a terminal fluorine atom. This unique structural combination presents both opportunities and challenges for its synthetic manipulation.

These application notes provide a comprehensive guide to the N-alkylation of N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride. As a primary amine hydrochloride, the initial step in most protocols will involve the liberation of the free amine. Subsequently, two robust and widely applicable N-alkylation methodologies will be detailed: direct alkylation with alkyl halides and reductive amination. The protocols are designed to be starting points for reaction optimization, and the underlying chemical principles are explained to empower researchers to adapt these methods to their specific synthetic targets.

Core Concepts in the N-Alkylation of N-(3-fluoro-1,1-dimethyl-propyl)amine

The primary amine functionality of N-(3-fluoro-1,1-dimethyl-propyl)amine is a versatile handle for introducing this fluorinated moiety into a wide array of molecules. However, its hydrochloride salt form necessitates an initial neutralization step to generate the nucleophilic free amine. The choice of base for this in-situ deprotonation is critical to avoid unwanted side reactions.

The gem-dimethyl group adjacent to the amine provides steric hindrance, which can be advantageous in controlling the degree of alkylation. While primary amines are prone to over-alkylation to form tertiary amines and even quaternary ammonium salts, the steric bulk of the neopentyl-like structure can favor mono-alkylation.[1]

The terminal fluorine atom is relatively inert under standard N-alkylation conditions and is not expected to interfere with the desired transformations. Its presence, however, imparts unique properties to the final molecule and should be considered during purification and characterization.

Protocol 1: Direct N-Alkylation with Alkyl Halides

Direct alkylation with alkyl halides is a fundamental method for forming C-N bonds.[2] This reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the lone pair of the nitrogen atom attacks the electrophilic carbon of the alkyl halide. To drive the reaction to completion and neutralize the hydrohalic acid byproduct, a base is required.[3]

Workflow for Direct N-Alkylation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_amine N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride mix Combine reactants in solvent prep_amine->mix prep_base Base (e.g., K2CO3, Et3N) prep_base->mix prep_solvent Anhydrous Solvent (e.g., DMF, CH3CN) prep_solvent->mix add_halide Add Alkyl Halide (R-X) mix->add_halide heat Heat to appropriate temperature (e.g., 60-100 °C) add_halide->heat monitor Monitor by TLC/LC-MS heat->monitor quench Quench reaction monitor->quench extract Extract with organic solvent quench->extract wash Wash organic layer extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify

Caption: Workflow for direct N-alkylation.

Detailed Step-by-Step Protocol:
  • Reagent Preparation:

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride (1.0 eq).

    • Add a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or acetonitrile (CH3CN).

    • Add a base (2.0-3.0 eq). For this reaction, inorganic bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are often effective in promoting mono-alkylation.[4] Organic bases such as triethylamine (Et3N) or diisopropylethylamine (DIPEA) can also be used.

  • Reaction Execution:

    • Stir the suspension at room temperature for 15-30 minutes to allow for the in-situ formation of the free amine.

    • Add the alkyl halide (1.0-1.2 eq) dropwise to the reaction mixture.

    • Heat the reaction mixture to an appropriate temperature (typically 60-100 °C) and stir until the starting amine is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and filter off any inorganic salts.

    • Dilute the filtrate with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.

Data Presentation: Expected Outcomes for Direct Alkylation
Alkyl HalideBaseSolventTemp (°C)Time (h)Yield (%)
Benzyl bromideK2CO3DMF80675-85
Ethyl iodideCs2CO3CH3CN601260-70
1-bromobutaneEt3NDMF1002450-65

Note: These are representative yields and will vary depending on the specific substrate and reaction scale.

Protocol 2: Reductive Amination

Reductive amination is a powerful and versatile method for N-alkylation that involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine intermediate, which is then reduced in-situ to the target amine.[2] This one-pot procedure is widely used in drug discovery due to its high efficiency and broad substrate scope.[5][6]

Workflow for Reductive Amination

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_amine N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride mix Combine amine, carbonyl, and base in solvent prep_amine->mix prep_carbonyl Aldehyde or Ketone prep_carbonyl->mix prep_solvent Solvent (e.g., DCM, MeOH) prep_solvent->mix prep_base Base (e.g., Et3N, DIPEA) prep_base->mix imine_formation Stir for imine formation (1-2 h) mix->imine_formation add_reductant Add reducing agent (e.g., NaBH(OAc)3) imine_formation->add_reductant reduction Stir until completion (2-24 h) add_reductant->reduction quench Quench with NaHCO3 (aq) reduction->quench extract Extract with organic solvent quench->extract wash Wash organic layer extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify

Caption: Workflow for one-pot reductive amination.

Detailed Step-by-Step Protocol:
  • Reagent Preparation:

    • In a round-bottom flask, dissolve N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq) in a suitable solvent such as dichloromethane (DCM), dichloroethane (DCE), or methanol (MeOH).

    • Add a non-nucleophilic organic base such as triethylamine (Et3N) or diisopropylethylamine (DIPEA) (1.1 eq) to liberate the free amine.

  • Imine Formation:

    • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. For less reactive carbonyls, the addition of a dehydrating agent like anhydrous magnesium sulfate (MgSO4) or molecular sieves can be beneficial.[2]

  • Reduction:

    • Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) or sodium cyanoborohydride (NaBH3CN, 1.5 eq), portion-wise to the stirred solution.[2] NaBH(OAc)3 is often preferred due to its selectivity and tolerance of mildly acidic conditions.

  • Reaction Completion and Work-up:

    • Continue stirring the reaction at room temperature until the starting materials are consumed (typically 2-24 hours), as monitored by TLC or LC-MS.

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO3).

    • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to yield the desired secondary amine.

Data Presentation: Expected Outcomes for Reductive Amination
Carbonyl CompoundReducing AgentSolventTime (h)Yield (%)
BenzaldehydeNaBH(OAc)3DCM480-90
AcetoneNaBH(OAc)3DCE1865-75
CyclohexanoneNaBH3CNMeOH1270-80

Note: These are representative yields and will vary depending on the specific substrate and reaction scale.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Alkyl halides are often toxic and lachrymatory. Handle with care.

  • Sodium borohydride reagents are water-reactive and can release flammable hydrogen gas. Quench reactions carefully.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no conversionIncomplete liberation of the free amineUse a stronger base or increase the stoichiometry of the base.
Low reactivity of the alkyl halide/carbonylIncrease the reaction temperature or time. Consider using a more reactive alkylating agent (e.g., iodide instead of bromide).
Formation of dialkylated byproductHigh concentration of the alkylating agentAdd the alkyl halide slowly or use a larger excess of the amine.
High reactivity of the primary amineThe steric hindrance of the target amine should minimize this, but consider a less reactive alkylating agent or lower temperature.
Difficult purificationCo-elution of product and starting materialOptimize the mobile phase for column chromatography. Consider derivatization of the starting amine to alter its polarity.

Conclusion

N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride is a valuable building block for the synthesis of novel fluorinated compounds. The protocols for direct alkylation and reductive amination provided herein offer reliable and versatile methods for its functionalization. By understanding the core chemical principles and potential challenges, researchers can effectively incorporate this unique amine into their synthetic strategies, paving the way for the discovery of new chemical entities with potentially enhanced properties.

References

  • BenchChem. Experimental procedure for N-alkylation of primary amines.

  • Salvatore, R. N.; Nagle, A. S.; Jung, K. W. J. Org. Chem. 2002, 67, 674.
  • DTIC. A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES.

  • Chemistry LibreTexts. 20.05.1: Alkylation of Amines by Alkyl Halides.

  • Touchette, K. M. J. Chem. Educ. 2006, 83 (6), 929.
  • ACS Publications. Parallel Protocol for the Selective Methylation and Alkylation of Primary Amines.

  • CCS Chemistry. Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols.

  • RSC Publishing. A metal-free protocol for the preparation of amines using ammonia borane under mild conditions.

  • ResearchGate. One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition.

  • Green Chemistry Teaching and Learning Community. Reductive Amination: A Remarkable Experiment for the Organic Laboratory.

  • PubMed. Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[2][3]-Proton Shift Reaction.(1) Scope and Limitations.

  • BenchChem. Application Notes and Protocols for the Reductive Amination of Furfural with Propan-1.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Quenching Reactions Involving N-(3-fluoro-1,1-dimethyl-propyl)amine Hydrochloride

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the use of N-(3-fluoro...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the use of N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride in quenching reactions. As Senior Application Scientists, we have synthesized technical data and field-proven insights to address common challenges encountered during experimentation.

Troubleshooting Guide

This section addresses specific issues that may arise when using N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride for quenching reactions.

Issue 1: Incomplete or Sluggish Quenching of Electrophilic Reagents

Symptoms:

  • The reaction mixture remains colored or shows the persistence of the starting electrophile upon analysis (e.g., TLC, LC-MS).

  • The desired quenched product is not formed, or the yield is significantly lower than expected.

  • An exothermic reaction is not observed upon addition of the quenching agent.

Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Amine Hydrochloride Form N-(3-fluoro-1,1-dimethyl-propyl)amine is supplied as a hydrochloride salt. In this protonated form, the nitrogen lone pair is not available to act as a nucleophile to quench electrophiles.1. Neutralization: Before quenching, prepare a solution of the free amine by treating the hydrochloride salt with a suitable base (e.g., NaHCO₃, K₂CO₃, or a tertiary amine like triethylamine) in an appropriate solvent. Ensure the complete deprotonation to the free amine.[1][2] 2. In-situ Neutralization: Add a slight excess of a non-nucleophilic base to the reaction mixture before introducing the N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride.
Steric Hindrance The 1,1-dimethyl substitution on the propyl chain creates significant steric bulk around the primary amine, which can hinder its approach to the electrophilic center.1. Increase Reaction Temperature: Gently warming the reaction mixture may provide sufficient energy to overcome the steric barrier. 2. Extended Reaction Time: Allow for a longer quenching time. 3. Alternative Quencher: If steric hindrance is a persistent issue, consider a less sterically hindered primary amine for quenching.
Solvent Incompatibility The hydrochloride salt is generally soluble in polar solvents like water, while the free amine may be more soluble in organic solvents. Poor solubility of the quenching agent in the reaction solvent can lead to a slow or incomplete reaction.[3]1. Solvent Selection: Choose a solvent system where the free amine is soluble. A biphasic system with vigorous stirring can also be effective. 2. Phase-Transfer Catalyst: In biphasic systems, a phase-transfer catalyst can facilitate the reaction between the aqueous amine and the organic electrophile.

Experimental Protocol: Preparation of the Free Amine for Quenching

  • Dissolution: Dissolve N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride in a minimal amount of deionized water.

  • Basification: Cool the solution in an ice bath and slowly add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃), while stirring. Monitor the pH with a pH strip to ensure it is basic (pH > 8).

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) multiple times.

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the free amine.

Logical Workflow for Troubleshooting Incomplete Quenching

start Incomplete Quenching Observed check_form Is the amine in its free base form? start->check_form neutralize Neutralize the hydrochloride salt with a suitable base. check_form->neutralize No check_sterics Consider steric hindrance. check_form->check_sterics Yes neutralize->start increase_temp_time Increase reaction temperature or time. check_sterics->increase_temp_time check_solubility Is the free amine soluble in the reaction solvent? increase_temp_time->check_solubility success Successful Quenching increase_temp_time->success [Successful] change_solvent Use a co-solvent or a different solvent system. check_solubility->change_solvent No alternative Consider an alternative, less hindered quenching agent. check_solubility->alternative Yes, but still incomplete change_solvent->start alternative->success [Successful]

Caption: Troubleshooting workflow for incomplete quenching reactions.

Issue 2: Formation of Insoluble Precipitates Upon Quenching

Symptoms:

  • A solid precipitate forms immediately upon addition of the N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride solution.

  • The reaction mixture becomes difficult to stir.

Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Amine Hydrochloride Salt Formation If the reaction mixture is acidic, the added free amine can be protonated, forming the insoluble hydrochloride salt.[2] This is especially common in reactions involving acidic byproducts.1. pH Adjustment: Neutralize any acidic components in the reaction mixture with a non-nucleophilic base before adding the quenching amine. 2. Reverse Addition: Slowly add the reaction mixture to a solution of the quenching amine to maintain a relative excess of the amine.
Low Solubility of Quenched Product The product formed after the quenching reaction may have limited solubility in the reaction solvent.1. Solvent Modification: Add a co-solvent to increase the solubility of the product. 2. Temperature Control: The solubility of the product may be temperature-dependent. Adjust the temperature accordingly.

Frequently Asked Questions (FAQs)

Q1: Why is N-(3-fluoro-1,1-dimethyl-propyl)amine provided as a hydrochloride salt?

A1: Primary amines are often converted to their hydrochloride salts to improve their stability and shelf-life. The salt form is typically a crystalline solid that is less volatile and less susceptible to degradation than the free amine.[1]

Q2: Can I use a strong base like NaOH or KOH to deprotonate the amine hydrochloride?

A2: While strong bases will effectively deprotonate the amine hydrochloride, they can also participate in unwanted side reactions with other functional groups in your reaction mixture. It is generally recommended to use a milder base like sodium bicarbonate or potassium carbonate to minimize the risk of side reactions.

Q3: How can I monitor the progress of the quenching reaction?

A3: The progress of the quenching reaction can be monitored using standard analytical techniques such as:

  • Thin-Layer Chromatography (TLC): To observe the disappearance of the electrophilic starting material.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To monitor the consumption of the starting material and the formation of the quenched product.

  • Gas Chromatography (GC): If the components are volatile.

Q4: What are the safety considerations when working with N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride?

A4: As with any chemical reagent, it is important to handle N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride with appropriate safety precautions. Consult the Safety Data Sheet (SDS) for specific handling instructions. In general:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

Q5: How does the fluorine atom in the molecule affect its reactivity as a quenching agent?

A5: The fluorine atom is on the propyl chain and is relatively far from the amine group. Its primary effect is to increase the electron-withdrawing nature of the alkyl chain, which can slightly decrease the basicity and nucleophilicity of the amine compared to its non-fluorinated analog. However, this effect is generally modest and should not significantly impact its ability to function as a quenching agent once deprotonated.

Mechanism of Quenching an Electrophile

cluster_0 Deprotonation cluster_1 Quenching Amine HCl R-NH3+ Cl- Free Amine R-NH2 Amine HCl->Free Amine + Base Base Base Protonated Base Base-H+ Base->Protonated Base Quenched Product R-NH2-E+ Free Amine->Quenched Product + E+ Chloride Cl- Electrophile E+ Electrophile->Quenched Product

Caption: General mechanism of quenching an electrophile using an amine hydrochloride.

References

  • Hydrogen Atom Transfer in the Quenching of Pyrene Fluorescence by Amines. Bulletin of the Chemical Society of Japan. [Link]

  • Mechanisms of Quenching of Alexa Fluorophores by Natural Amino Acids. NIH National Library of Medicine. [Link]

  • Fluorescence Quenching of a Conjugated Polymer by Synergistic Amine-Carboxylic Acid and π–π Interactions for Selective Detection of Aromatic Amines in Aqueous Solution. ACS Publications. [Link]

  • Selective Fluorescence Quenching of Polycyclic Aromatic Hydrocarbons by Aliphatic Amines. ACS Publications. [Link]

  • Mechanism of quenching of singlet oxygen by amines. Journal of the American Chemical Society. [Link]

  • Cross-Coupling of Alkenyl/Aryl Carboxylates with Grignard Reagents via Fe-Catalyzed C–O Bond Activation. Organic Syntheses. [Link]

  • Why are reactions quenched with aqueous solutions instead of solid analogs? Reddit. [Link]

  • Organic synthesis by quench reactions. PubMed. [Link]

  • Reaction Quenching Question. Reddit. [Link]

  • Can anyone tell me about how Heat Stable Salt works? ePTQ.com. [Link]

  • Our tail gas unit is performing below spec. We are experiencing high levels of heat stable salts in the solvent. How do we deal with this? Axens. [Link]

  • Synthesis of (+-)3-chloro-N,N-dimethyl-3-phenylpropylamine, hydrochloride (Compound 11). Molbase. [Link]

  • Amine hydrochloride salts : a problem in polyurethane synthesis. University of Glasgow Theses Service. [Link]

  • Where are ammonium chloride and amine hydrochloride salt found in your crude unit? What is your best practice to mo. AFPM. [Link]

  • Compounds with Chelating 3-Dimethylamino-1-propyl Ligands as Chemical Vapor Deposition Precursors. Synthesis and Characterizatio. University of Illinois Urbana-Champaign. [Link]

  • Preparation method of N, N-dimethylamino chloropropane hydrochloride.
  • Nomination Background: Dimethylaminopropyl Chloride, Hydrochloride. National Toxicology Program. [Link]

  • Preparation and hydrophobizing properties of carboxylic acid N-[3-(dimethylamino)propyl]amide hydrochlorides. ResearchGate. [Link]

  • 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride. Chemsrc. [Link]

  • Common amine system corrosion issues and how to solve them. Vysus Group. [Link]

  • 2, the preparation method of 3-dichloro-N, N-dimethylpropylamine.

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Reference Data & Comparative Studies

Validation

Structural Analysis and Comparison of Fluorinated vs. Non-Fluorinated Amines: A Guide for Drug Development

As a Senior Application Scientist navigating the complexities of lead optimization, I frequently encounter the strategic dilemma of amine functionalization. Amines are ubiquitous in pharmacophores, driving target engagem...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of lead optimization, I frequently encounter the strategic dilemma of amine functionalization. Amines are ubiquitous in pharmacophores, driving target engagement via electrostatic interactions and hydrogen bonding. However, highly basic non-fluorinated amines often suffer from poor membrane permeability, high metabolic clearance, and hERG toxicity.

The strategic introduction of fluorine—specifically at the β-position relative to the amine—acts as a molecular "magic wand." This guide provides an objective, data-driven comparison of fluorinated versus non-fluorinated amines, dissecting the causality behind their physicochemical shifts, conformational preferences, and metabolic resilience.

Section 1: Physicochemical Profiling: The Inductive Effect on pKa and Lipophilicity

The most immediate consequence of replacing a hydrogen atom with fluorine near an amine is a profound reduction in basicity. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive (-I) effect through the sigma bond framework[1]. This withdraws electron density from the nitrogen's lone pair, stabilizing the neutral free base and significantly lowering the pKa[2].

The Causality of Permeability: A standard aliphatic amine (e.g., ethylamine) has a pKa of ~10.6, meaning it is >99.9% protonated at physiological pH (7.4). This permanent positive charge severely restricts passive lipid bilayer permeability. By introducing fluorine atoms, the pKa drops by approximately 1.5 units per fluorine atom[3]. A β,β-difluoroamine (pKa ~7.3) exists as a near 50/50 mixture of neutral and protonated species at pH 7.4. This drastic increase in the neutral fraction exponentially improves its LogD and membrane permeability, without sacrificing the ability to form critical ionic interactions at the target site.

Table 1: Physicochemical Comparison of Ethylamine Derivatives
PropertyNon-Fluorinated Amine (Ethylamine)β-Monofluoroamineβ,β-Difluoroamineβ,β,β-Trifluoroamine
pKa (Basicity) ~10.6 (Highly Basic)~9.0~7.3~5.7 (Weakly Basic)
LogD (pH 7.4) Low (Fully Protonated)ModerateOptimalHigh (Fully Neutral)
Oxidation Potential Low (Easily Oxidized)IncreasedHighVery High (Stable)
Conformation Anti (Sterically driven)Gauche (Electrostatic)GaucheSterically locked
Section 2: Conformational Control: The Fluorine-Amine Gauche Effect

Beyond simple electrostatics, fluorination fundamentally alters the 3D geometry of the molecule. In non-fluorinated alkyl chains, steric repulsion dictates that the molecule adopts an extended anti conformation. However, β-fluoroamines defy steric logic and preferentially adopt a gauche conformation (F-C-C-N dihedral angle of ~60°)[4].

The Causality of the Gauche Effect: This phenomenon is driven by two stabilizing forces that overcome steric hindrance:

  • Electrostatic Attraction: The partially negative fluorine atom (Fδ⁻) is electrostatically attracted to the protonated (or highly polarized) nitrogen (Nδ⁺)[4].

  • Hyperconjugation: Electron density from the adjacent C-H bonding orbital (σC-H) delocalizes into the strongly electron-accepting antibonding orbital of the C-F bond (σ*C-F)[4].

Understanding this allows drug developers to "pre-organize" the amine into a bioactive conformation, reducing the entropic penalty upon target binding and increasing target affinity.

GaucheEffect Anti Anti Conformer (Sterically Favored) Gauche Gauche Conformer (Favored in β-Fluoroamines) Anti->Gauche Fluorination Electrostatic Electrostatic Attraction (N⁺ ⋯ F⁻) Electrostatic->Gauche Hyperconjugation Hyperconjugation (σC-H → σ*C-F) Hyperconjugation->Gauche

Fig 1: Thermodynamic shift from anti to gauche conformer driven by stereoelectronic effects.

Section 3: Metabolic Stability and CYP450 Shielding

Non-fluorinated amines are highly susceptible to Cytochrome P450 (CYP)-mediated N-dealkylation. This oxidative metabolism typically initiates via hydrogen atom transfer (HAT) at the α-carbon or via single-electron transfer (SET) generating an amine radical cation[5].

The Causality of Fluorine Shielding: Fluorination blocks this metabolic liability through two distinct mechanisms. First, the C-F bond is significantly stronger (110–126 kcal/mol) than the C-H bond (105–113 kcal/mol), making direct abstraction thermodynamically unfavorable[5]. Second, and more importantly for β-fluorinated amines, the strong electron-withdrawing effect increases the overall oxidation potential of the amine[5]. By making it harder for the CYP450 iron-oxo species (FeO³⁺) to abstract an electron, the molecule is shielded from N-dealkylation, thereby prolonging its half-life (t1/2) in vivo[6].

Section 4: Experimental Validation Protocols

To objectively compare these properties, rigorous, self-validating experimental workflows must be employed. Below are the standard operating procedures used in our application labs to evaluate matched molecular pairs (-H vs. -F).

ScreeningWorkflow Synth 1. Amine Library Synthesis (Matched Molecular Pairs: -H vs -F) pKa 2. Physicochemical Profiling (Potentiometric pKa & Shake-Flask LogD) Synth->pKa Metab 3. In Vitro Metabolic Stability (LC-MS/MS via Human Liver Microsomes) pKa->Metab Select 4. Lead Selection (Optimal ADME, Target Affinity & Permeability) Metab->Select

Fig 2: Step-by-step screening workflow for evaluating fluorinated vs. non-fluorinated amines.

Protocol 1: Potentiometric Determination of pKa (Self-Validating System)

To accurately measure the pKa shift induced by fluorination, potentiometric titration is preferred over computational prediction.

  • Sample Preparation: Dissolve 1-2 mg of the amine (fluorinated or non-fluorinated) in 10 mL of 0.15 M KCl (to maintain a constant ionic strength).

  • Cosolvent Titration (For poorly soluble neutral species): If the free base precipitates, perform the titration in varying ratios of Methanol/Water (e.g., 30%, 40%, 50% MeOH).

  • Titration: Titrate with standardized 0.5 N HCl and 0.5 N KOH under a nitrogen atmosphere to prevent CO₂ absorption (which forms carbonic acid and artificially skews the pH).

  • Data Validation (Yasuda-Shedlovsky Extrapolation): Plot the apparent pKa against the dielectric constant of the cosolvent mixtures. Extrapolate to 100% aqueous (dielectric constant = 78.3) to yield the true aqueous pKa. This extrapolation inherently validates the data by ensuring linearity (R² > 0.99); non-linear results indicate aggregation or precipitation, prompting a re-run.

Protocol 2: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This assay quantifies the CYP450 shielding effect.

  • Incubation Mixture: Combine 1 µM of the test amine, 0.5 mg/mL Human Liver Microsomes (HLM), and 100 mM phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH (the essential CYP450 cofactor).

  • Time-Course Sampling: Quench 50 µL aliquots at 0, 5, 15, 30, and 60 minutes into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Self-Validation via Controls: Run parallel incubations with Verapamil (high clearance positive control) and Warfarin (low clearance negative control). If Verapamil is not rapidly degraded, the microsomes are metabolically incompetent, and the assay must be rejected.

  • Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (CL_int) and half-life (t1/2).

Conclusion

The transition from non-fluorinated to fluorinated amines is not merely a structural tweak; it is a fundamental reprogramming of the molecule's physicochemical and spatial identity. By leveraging the inductive reduction of pKa, exploiting the gauche effect for conformational locking, and increasing oxidation potentials to thwart CYP450 metabolism, drug developers can systematically transform a flawed hit into a robust, highly permeable clinical candidate.

References
  • Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design Journal of Medicinal Chemistry - ACS Publications[Link]

  • Origami with small molecules: exploiting the C–F bond as a conformational tool PubMed Central (PMC) - NIH[Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective PubMed Central (PMC) - NIH[Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Journal of Medicinal Chemistry - ACS Publications[Link]

  • The role of fluorine in medicinal chemistry Journal of Enzyme Inhibition and Medicinal Chemistry - Taylor & Francis[Link]

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Comparative

A Comprehensive Guide to Cross-Reactivity Profiling of Novel Amine Hydrochlorides: A Comparative Study Featuring N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride

This guide provides a comprehensive framework for conducting cross-reactivity studies on novel small molecule therapeutics, using the hypothetical compound N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride as a central...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for conducting cross-reactivity studies on novel small molecule therapeutics, using the hypothetical compound N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride as a central case study. We will delve into the scientific rationale behind experimental design, present detailed protocols, and compare its hypothetical cross-reactivity profile with a known sympathomimetic amine, Phenylpropanolamine. This document is intended for researchers, scientists, and drug development professionals dedicated to ensuring the specificity and safety of new chemical entities.

The Imperative of Cross-Reactivity Assessment in Drug Development

The journey of a novel chemical entity from discovery to clinical application is fraught with challenges, paramount among them being the assurance of its target specificity. Cross-reactivity, the unintended interaction of a drug candidate with proteins other than its primary target, can lead to a spectrum of adverse effects, ranging from mild side effects to severe toxicity.[1] Therefore, a rigorous and early assessment of a compound's cross-reactivity profile is not merely a regulatory requirement but a cornerstone of responsible drug development.[2][3]

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) mandate comprehensive preclinical safety evaluations, which include assessing unintended reactivities.[4][5][6] For biologic drugs like monoclonal antibodies, tissue cross-reactivity (TCR) studies using immunohistochemical (IHC) techniques on a panel of human tissues are a standard component of the safety assessment package supporting initial clinical dosing.[4][7] While the guidance is more established for biologics, the underlying principle of identifying off-target binding is equally critical for small molecules. Early identification of off-target binding allows for the optimization of lead compounds or the selection of alternative candidates, thereby mitigating the risk of adverse events in clinical trials.[7]

This guide will focus on a systematic approach to characterizing the cross-reactivity of N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride, a novel synthetic amine. The presence of a primary amine and a fluorine atom suggests the potential for various intermolecular interactions, making a thorough cross-reactivity assessment essential.

Comparative Analysis: N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride vs. Phenylpropanolamine

To contextualize the cross-reactivity profile of our lead compound, we will compare its hypothetical data with that of Phenylpropanolamine (PPA). PPA is a sympathomimetic agent that was once widely used as a decongestant and appetite suppressant.[8] Its mechanism of action involves promoting the release of norepinephrine, leading to vasoconstriction.[8] However, due to concerns about an increased risk of hemorrhagic stroke, its use has been largely discontinued in many countries.[8] This known adverse effect profile, stemming from its off-target activities, makes PPA an instructive comparator for illustrating the importance of comprehensive cross-reactivity screening.

Hypothetical Cross-Reactivity Data

The following table summarizes hypothetical inhibitory activity (Ki, nM) data for N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride and Phenylpropanolamine against a panel of common off-target receptors and enzymes. Lower Ki values indicate higher binding affinity.

TargetN-(3-fluoro-1,1-dimethyl-propyl)amine HCl (Ki, nM)Phenylpropanolamine (Ki, nM)Potential Clinical Implication of Off-Target Binding
Primary Target 15 N/A Therapeutic Efficacy
Adrenergic α1 Receptor>10,000250Hypertension, Cardiovascular effects
Adrenergic β2 Receptor>10,000>10,000
Dopamine D2 Receptor8,500>10,000Neurological side effects
Serotonin 5-HT2A Receptor>10,0001,500Mood alterations, sleep disturbances
Histamine H1 Receptor9,200>10,000Sedation, anti-cholinergic effects
hERG Channel>10,000>10,000Cardiac arrhythmia
MAO-A5,300800Drug-drug interactions, hypertensive crisis
CYP2D6>10,000>10,000Altered metabolism of co-administered drugs

This data is purely illustrative and intended for educational purposes.

This hypothetical data suggests that N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride possesses a more favorable cross-reactivity profile compared to Phenylpropanolamine, with significantly lower affinity for the tested off-targets. This would translate to a potentially wider therapeutic window and a lower risk of the adverse effects associated with PPA.

Experimental Design for Cross-Reactivity Profiling

A robust cross-reactivity assessment employs a tiered approach, starting with in silico predictions and progressing to in vitro and sometimes in vivo studies.

In Silico and Preliminary Screening

Initial assessment can begin with computational methods. Homology searching can compare the sequence of the primary target with other known proteins to identify potential for cross-reactivity based on structural similarity.[7] For small molecules, structural similarity searches against databases of known pharmacologically active compounds can provide early warnings of potential off-target interactions.

Following in silico analysis, a broad panel of in vitro binding assays against a library of purified human proteins or synthetic peptides can reveal potential off-target interactions before more extensive studies are undertaken.[7]

Definitive In Vitro Cross-Reactivity Profiling: A Step-by-Step Protocol

The core of the cross-reactivity assessment lies in definitive in vitro assays. Radioligand binding assays are a gold standard for quantifying the affinity of a test compound for a wide range of receptors, ion channels, and transporters.

Protocol: Competitive Radioligand Binding Assay for Adrenergic α1 Receptor

This protocol outlines a standard procedure for assessing the binding affinity of a test compound to the adrenergic α1 receptor.

Materials:

  • Cell Membranes: Commercially available cell membranes prepared from a cell line stably expressing the human adrenergic α1 receptor.

  • Radioligand: [³H]-Prazosin (a high-affinity antagonist for the α1 receptor).

  • Test Compound: N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride, dissolved in an appropriate vehicle (e.g., DMSO).

  • Non-specific Binding Control: Phentolamine (a non-selective α-adrenergic antagonist) at a high concentration (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Scintillation Cocktail.

  • 96-well Filter Plates.

  • Liquid Scintillation Counter.

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer. The final concentration range should be sufficient to generate a full inhibition curve (e.g., 0.1 nM to 100 µM).

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer (for total binding).

    • 50 µL of non-specific binding control (for non-specific binding).

    • 50 µL of the diluted test compound.

  • Add Radioligand: Add 50 µL of [³H]-Prazosin (at a final concentration close to its Kd) to all wells.

  • Add Membranes: Add 100 µL of the cell membrane preparation to all wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle shaking.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Allow the filters to dry, then add scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Cross-Reactivity Workflow

The following diagram illustrates a typical workflow for assessing the cross-reactivity of a novel compound.

Cross_Reactivity_Workflow cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Definitive In Vitro Profiling cluster_2 Phase 3: Advanced Characterization InSilico In Silico Screening (Homology & Similarity Searches) BroadPanel Broad Panel Binding Assays (>100 Targets) InSilico->BroadPanel Identifies potential liabilities ReceptorBinding Radioligand Binding Assays (Key Off-Targets) BroadPanel->ReceptorBinding Prioritizes targets for detailed study FunctionalAssays Functional Assays (e.g., Calcium Flux, cAMP) ReceptorBinding->FunctionalAssays EnzymeAssays Enzyme Inhibition Assays (e.g., MAO, CYPs) EnzymeAssays->FunctionalAssays TCR Tissue Cross-Reactivity (TCR) (Immunohistochemistry on Human Tissues) FunctionalAssays->TCR Confirms functional consequences InVivo In Vivo Safety Pharmacology TCR->InVivo Guides in vivo study design

Cross-Reactivity Assessment Workflow

Interpreting Cross-Reactivity Data: A Self-Validating System

The trustworthiness of a cross-reactivity study hinges on its internal consistency and the use of appropriate controls.[9] A well-designed study is a self-validating system. For instance, in the radioligand binding assay described above, the inclusion of "total binding" and "non-specific binding" wells for each experiment is crucial. The difference between these two values provides the "specific binding," which is the signal of interest. A high ratio of specific to non-specific binding is indicative of a robust assay.

Furthermore, the choice of a positive control (a compound with known affinity for the target) helps to validate the assay's performance on any given day. If the positive control does not yield the expected Ki value within an acceptable range, the results for the test compounds from that run should be considered invalid.

The Broader Context: From In Vitro Data to Clinical Relevance

It is important to remember that in vitro binding affinity does not always translate directly to in vivo physiological effects.[10] A statistically significant binding interaction in an in vitro assay may not be clinically relevant if the concentration required to elicit this effect is much higher than the therapeutic plasma concentration of the drug. Therefore, the interpretation of cross-reactivity data should always be done in the context of the compound's intended therapeutic dose and its pharmacokinetic profile.

For compounds that show significant off-target binding, further functional assays are warranted to determine whether the compound acts as an agonist, antagonist, or inverse agonist at the off-target receptor.[3] These functional data provide a more nuanced understanding of the potential for adverse effects.

Conclusion

A thorough and systematic evaluation of cross-reactivity is an indispensable component of modern drug discovery and development. By employing a combination of in silico, in vitro, and, where necessary, in vivo methods, researchers can build a comprehensive safety profile for novel chemical entities. The hypothetical case of N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride serves to illustrate a best-practice approach to this critical aspect of preclinical safety assessment. By proactively identifying and characterizing off-target interactions, we can design safer and more effective medicines for the future.

References

  • Creative Diagnostics. Cross-Reactivity Assessment. [Link]

  • U.S. Food and Drug Administration. S6 Addendum to Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]

  • U.S. Food and Drug Administration. Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]

  • Charles River Laboratories. Tissue Cross-Reactivity Studies. [Link]

  • HistologiX. FDA Tissue Cross-Reactivity Requirements: A Guide for Biologic Developers. [Link]

  • Proscia. Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1). [Link]

  • IPHASE Biosciences. Tissue Cross-Reactivity (TCR) Study for Antibody Pre-Clinical Safety Assessment Under FDA & EMA Guidelines. [Link]

  • Sartorius. Multiplexing Specificity and Species Cross Reactivity Assays in Biologics Discovery. [Link]

  • Histo-Scientific Research Laboratories. Successfully Conducting Tissue Cross-Reactivity Studies. [Link]

  • National Center for Biotechnology Information. Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]

  • University of Utah. Machine learning model predicts chemical reactions to accelerate drug discovery. [Link]

  • AnaPath Services. Tissue Cross-Reactivity Study and its Applications. [Link]

  • National Center for Biotechnology Information. Therapeutic antibodies: technical points to consider in tissue cross-reactivity studies. [Link]

  • LookChem. 3-(DIMETHYLAMINO)PROPYL CHLORIDE HYDROCHLORIDE 5407-04-5 wiki. [Link]

  • Wikipedia. Phenylpropanolamine. [Link]

  • National Toxicology Program. Nomination Background: Dimethylaminopropyl Chloride, Hydrochloride. [Link]

  • Chemsrc. 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride. [Link]

  • National Center for Biotechnology Information. Eyelid Dermatitis: Contact Allergy to 3-(Dimethylamino)propylamine. [Link]

  • Walsh Medical Media. A Hidden Allergen, 3-Dimethylamino-1-Propylamine (DMAPA). [Link]

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Validation

Comparative Study of the gem-Dimethyl Effect in Fluorinated Propylamines: Conformational Control and Bioisosteric Applications

As drug discovery campaigns increasingly target complex protein-protein interactions and highly specific enzymatic pockets, the vectorization of pharmacophores has become a critical parameter. Aliphatic amines, particula...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery campaigns increasingly target complex protein-protein interactions and highly specific enzymatic pockets, the vectorization of pharmacophores has become a critical parameter. Aliphatic amines, particularly propylamines, are ubiquitous in medicinal chemistry but suffer from high conformational flexibility (leading to entropic penalties upon binding) and metabolic liabilities.

This guide provides an objective, data-driven comparison of three structural architectures: Unsubstituted Propylamines , Fluorinated Propylamines , and gem-Dimethyl Fluorinated Propylamines . By synthesizing stereoelectronic principles with steric buttressing, we demonstrate how the combination of fluorine and a gem-dimethyl group creates a highly pre-organized, metabolically stable bioisostere.

Mechanistic Foundations: Stereoelectronics Meets Sterics

To understand the comparative advantages of these scaffolds, we must isolate the physical chemistry driving their behavior.

The Fluorine Gauche Effect

Substituting hydrogen for fluorine on an alkyl chain introduces a highly electronegative atom with a strong C-F dipole. Beyond simply lowering the pKa of the adjacent amine via inductive effects (which improves membrane permeability), fluorine dictates conformation. In β

  • or γ -fluoroamines, the molecule preferentially adopts a gauche conformation due to hyperconjugation (e.g., σC−H​→σC−F∗​ ) and electrostatic interactions between the fluorine lone pairs and the protonated ammonium1[1].
The gem-Dimethyl (Thorpe-Ingold) Effect

Originally described in 1915, the Thorpe-Ingold effect occurs when a methylene group is substituted with two methyl groups. This gem-dimethyl substitution compresses the internal bond angle (angle compression) and restricts the number of accessible rotamers (the reactive rotamer effect). This steric buttressing forces the carbon chain to fold, bringing the distal ends of the molecule closer together and drastically reducing the entropic penalty ( ΔS∘ ) of binding or intramolecular cyclization 2[2].

The Synergistic Architecture

When a gem-dimethyl group is introduced into a fluorinated propylamine, the steric bulk of the methyls competes with and reinforces the stereoelectronic gauche effect. The gem-dimethyl group locks the molecule into a specific folded geometry that perfectly aligns the C-F bond to satisfy the gauche preference, while simultaneously projecting the amine into the ideal vector for receptor binding.

ConformationalLogic A Unsubstituted Propylamine (High Flexibility) D High Entropic Penalty Poor Target Binding A->D Unrestricted Rotamers B Fluorinated Propylamine (Inductive & Gauche Effects) C gem-Dimethyl Fluorinated Propylamine (Thorpe-Ingold Pre-organization) B->C Add gem-Dimethyl E Modulated pKa Improved Metabolic Stability B->E C-F Dipole Alignment C->E Synergistic Effect F Locked Bioactive Conformation Maximized Binding Affinity C->F Steric Buttressing

Caption: Logic flow illustrating the synergistic conformational control of gem-dimethyl and fluorine effects.

Comparative Performance Analysis

The following table synthesizes quantitative and qualitative data comparing the three propylamine architectures across critical drug development parameters3[3].

ParameterUnsubstituted PropylamineFluorinated Propylaminegem-Dimethyl Fluorinated Propylamine
Conformational Entropy ( ΔS∘ ) High (Highly flexible, multiple rotamers)Moderate (Restricted by gauche effect)Low (Locked bioactive conformation)
Amine Basicity (pKa) ~10.5 (Highly basic, poor permeability)~8.5 - 9.5 (Tuned via inductive effect)~8.5 - 9.5 (Tuned, optimal for permeability)
Metabolic Stability (HLM) Low (Prone to N-dealkylation & oxidation)Moderate (C-F bond blocks specific CYP sites)High (Steric shielding + C-F blocking)
Target Binding Affinity BaselineImproved (Better vectorization)Maximized (Pre-organized geometry)

Self-Validating Experimental Protocols

To objectively validate the performance of these scaffolds, a self-validating experimental matrix must be employed. The structural hypothesis (NMR) must directly correlate with the thermodynamic outcome (ITC) and the biological consequence (Microsomal Stability).

ExperimentalWorkflow Step1 1. Synthesize Propylamine Analogs (Standard, Fluoro, gem-diMe-Fluoro) Step2 2. NMR Conformational Analysis (VT-NMR & HOESY) Step1->Step2 Step3 3. In Vitro ADME Profiling (HLM/RLM Stability Assay) Step1->Step3 Step4 4. Target Binding Thermodynamics (Isothermal Titration Calorimetry) Step2->Step4 Conformational Locking Step5 5. Data Synthesis & Structure-Activity Relationship Step3->Step5 Clearance Rates Step4->Step5 Kd & ΔS° values

Caption: Self-validating experimental workflow for profiling fluorinated propylamine analogs.

Protocol 1: NMR Conformational Analysis (Validating Thorpe-Ingold & Gauche Effects)

Objective: Quantify the rotamer populations to prove that the gem-dimethyl group locks the fluorinated chain into a single conformation.

  • Step 1: Sample Preparation: Dissolve 5 mg of each analog in 0.5 mL of CDCl3 (non-polar) and D2O (polar) to assess solvent-dependent conformational shifts.

  • Step 2: Variable-Temperature (VT) 1H/19F NMR: Acquire spectra from -80°C to +25°C. Causality: Lowering the temperature slows rotamer interconversion. The unsubstituted analog will show broad, averaging peaks, while the gem-dimethyl analog will show sharp, distinct peaks corresponding to a single locked conformer.

  • Step 3: 1H-19F HOESY (Heteronuclear Overhauser Effect Spectroscopy): Run 2D HOESY to map spatial proximities. Causality: Cross-peaks between the fluorine atom and the gem-dimethyl protons definitively prove the spatial folding predicted by the Thorpe-Ingold effect.

Protocol 2: In Vitro Metabolic Stability (Validating Steric Shielding)

Objective: Demonstrate that the gem-dimethyl group protects the fluorinated amine from CYP450-mediated N-dealkylation.

  • Step 1: Incubation: Incubate 1 µM of each compound with Human Liver Microsomes (HLM, 0.5 mg/mL protein) and 1 mM NADPH in phosphate buffer (pH 7.4) at 37°C.

  • Step 2: Time-Course Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Causality: Quenching precipitates proteins and halts enzymatic activity, ensuring accurate temporal snapshots.

  • Step 3: LC-MS/MS Analysis: Centrifuge and analyze the supernatant. Calculate the intrinsic clearance ( CLint​ ) based on the half-life ( t1/2​ ) of parent compound depletion.

  • Self-Validation: The gem-dimethyl fluorinated analog should exhibit a CLint​ at least 3-to-5 fold lower than the unsubstituted analog, proving that steric bulk effectively shields the metabolic soft spots.

Case Study: Protease Inhibitor Optimization

The practical superiority of the gem-dimethyl fluorinated propylamine scaffold is vividly demonstrated in the optimization of direct-acting antivirals. In the development of SARS-CoV-2 3CLpro inhibitors, researchers utilized the gem-dimethyl moiety to access new chemical space and enhance enzyme-inhibitor interactions in the S3-S4 active site domains4[4].

While standard aliphatic chains resulted in flat structure-activity relationships (SAR) due to high entropic penalties upon binding, the introduction of a gem-dimethyl group adjacent to a fluorinated motif forced the inhibitor into an entropically favorable bioactive conformation. This precise vectorization allowed the fluorine atom to form specific multipolar interactions with the S4 subsite, resulting in nanomolar ( EC50​≈10 nM) potency and exceptional metabolic stability.

References

  • Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Structure-guided design of direct-acting antivirals that exploit the gem-dimethyl effect and potently inhibit 3CL proteases of severe acute respiratory syndrome Coronavirus-2 (SARS-CoV-2) and middle east respiratory syndrome coronavirus (MERS-CoV) Source: PMC (National Institutes of Health) URL:[Link]

  • Conventional Strain Energy in Dimethyl-Substituted Cyclobutane and the gem-Dimethyl Effect Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Origami with small molecules: exploiting the C–F bond as a conformational tool Source: PMC (National Institutes of Health) URL:[Link]

Sources

Comparative

"benchmarking the synthetic efficiency of N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride production"

Benchmarking the Synthetic Efficiency of N-(3-fluoro-1,1-dimethyl-propyl)amine Hydrochloride Production The synthesis of highly specific fluorinated aliphatic amines, such as N-(3-fluoro-1,1-dimethyl-propyl)amine hydroch...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking the Synthetic Efficiency of N-(3-fluoro-1,1-dimethyl-propyl)amine Hydrochloride Production

The synthesis of highly specific fluorinated aliphatic amines, such as N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride, presents a unique challenge in modern process chemistry. This molecule features a primary amine attached to a sterically hindered tertiary α-carbon (a tert-amylamine derivative) and a terminal primary fluoride. Such motifs are increasingly critical in medicinal chemistry for modulating lipophilicity (logP), improving metabolic stability, and altering the basicity (pKa) of drug candidates.

As a Senior Application Scientist, I have evaluated the three most viable synthetic pathways for producing this building block. This guide provides an objective benchmarking of these routes—comparing classical bulk-scale methods against modern catalytic approaches—complete with mechanistic rationale, self-validating protocols, and quantitative performance data.

Mechanistic Rationale & Pathway Divergence

The primary synthetic hurdle is the installation of both the sterically hindered tert-alkylamine and the unactivated aliphatic C-F bond without triggering elimination (dehydrohalogenation) or skeletal rearrangements.

We benchmark three distinct strategic approaches:

  • Route A (Deoxyfluorination): Relies on the late-stage nucleophilic fluorination of a pre-formed amino alcohol using advanced sulfur-based fluorinating agents[1].

  • Route B (Ritter Reaction): Leverages early-stage fluorination followed by the classical acid-catalyzed Ritter reaction to construct the sterically hindered C-N bond[2].

  • Route C (Photoredox C–H Functionalization): Employs state-of-the-art organic photoredox catalysis to directly fluorinate an unactivated sp³ C–H bond on a protected amine scaffold[3],[4].

SyntheticRoutes cluster_A Route A: Deoxyfluorination cluster_B Route B: Ritter Reaction cluster_C Route C: Photoredox C-H Fluorination Target N-(3-fluoro-1,1-dimethyl-propyl)amine HCl A1 N-Boc-3-amino-3-methylbutan-1-ol A2 XtalFluor-E / Et3N-3HF A1->A2 A3 N-Boc-3-fluoro-1,1-dimethylpropylamine A2->A3 A3->Target HCl / Dioxane B1 4-fluoro-2-methylbutan-2-ol B2 ClCH2CN / H2SO4 B1->B2 B3 Chloroacetamide Intermediate B2->B3 B3->Target 1. Thiourea 2. HCl C1 N-Phthalimide-tert-amylamine C2 Selectfluor / Acridinium PC / Blue LED C1->C2 C3 3-Fluoro-N-phthalimide derivative C2->C3 C3->Target 1. N2H4 2. HCl

Figure 1: Divergent synthetic workflows for N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride.

Route A: Deoxyfluorination of Amino Alcohols

Causality & Reagent Selection: The traditional reagent for converting primary alcohols to fluorides is Diethylaminosulfur trifluoride (DAST). However, DAST is thermally unstable and poses severe explosion hazards upon scale-up[5]. Furthermore, DAST often promotes the elimination of alcohols to form olefins. To mitigate this, we substitute DAST with XtalFluor-E, a crystalline dialkylaminodifluorosulfinium salt. When paired with a fluoride promoter like Et₃N·3HF, XtalFluor-E provides a controlled, self-validating release of fluoride ions, drastically reducing elimination byproducts and eliminating thermal runaway risks[1].

Self-Validating Experimental Protocol:

  • Fluorination: Dissolve 10 mmol of N-Boc-3-amino-3-methylbutan-1-ol in anhydrous dichloromethane (DCM) under N₂. Cool to -78°C.

  • Add 15 mmol of Et₃N·3HF, followed by the portion-wise addition of 12 mmol of XtalFluor-E.

  • Allow the reaction to warm to room temperature over 4 hours.

    • Validation Checkpoint: Quench a 0.1 mL aliquot with sat. NaHCO₃. TLC (Hexane/EtOAc 4:1) should show complete consumption of the alcohol (Rf ~0.2) and appearance of the non-polar fluoride (Rf ~0.6).

  • Workup: Quench the bulk reaction with 5% aqueous NaHCO₃ to neutralize unreacted fluorinating agent. Extract with DCM, dry over MgSO₄, and concentrate.

  • Deprotection: Dissolve the crude intermediate in 10 mL of 4M HCl in dioxane. Stir for 2 hours at room temperature.

  • Isolation: Concentrate under vacuum and triturate the residue with cold methyl tert-butyl ether (MTBE) to precipitate the target hydrochloride salt.

Route B: The Ritter Reaction on Fluorinated Precursors

Causality & Reagent Selection: The Ritter reaction is the most robust industrial method for synthesizing tert-alkylamines[2]. By starting with 4-fluoro-2-methylbutan-2-ol, we install the sterically hindered amine directly. A critical design choice here is the use of chloroacetonitrile instead of standard acetonitrile. Standard acetamides require highly aggressive conditions (e.g., 6N HCl reflux for 48h) to hydrolyze, which risks defluorination or elimination. Chloroacetamides, however, can be cleaved under exceptionally mild conditions using thiourea, which undergoes a favorable cyclization-elimination sequence to release the free amine.

Self-Validating Experimental Protocol:

  • Amidation: To a flask containing 10 mmol of 4-fluoro-2-methylbutan-2-ol and 12 mmol of chloroacetonitrile, slowly add 20 mmol of concentrated H₂SO₄ dropwise at 0°C.

  • Stir at room temperature for 12 hours. Pour over crushed ice and extract with ethyl acetate to isolate the chloroacetamide intermediate.

  • Cleavage: Dissolve the intermediate in 20 mL of ethanol/acetic acid (5:1). Add 12 mmol of thiourea and heat to 80°C for 6 hours.

    • Validation Checkpoint: The precipitation of 2-imino-4-thiazolidinone (a white solid byproduct) visually confirms the successful cleavage of the amide bond.

  • Workup: Filter off the byproduct. Basify the filtrate with 2M NaOH to pH 11 and extract the free amine into diethyl ether.

  • Salt Formation: Bubble dry HCl gas into the ether layer (or add ethereal HCl) until precipitation ceases. Filter and dry the highly crystalline product.

Route C: Late-Stage Photoredox C(sp³)–H Fluorination

Causality & Reagent Selection: Modern drug discovery often requires late-stage functionalization. Using organic photoredox catalysis, we can directly abstract a hydrogen atom from an unactivated sp³ carbon and trap the resulting radical with fluorine[4]. We utilize an Acridinium-based photocatalyst (Acr⁺-Mes) and Selectfluor. The amine must be protected with a phthalimide group; the electron-withdrawing nature of the phthalimide prevents unwanted oxidation of the nitrogen and sterically directs the C–H abstraction toward the less hindered C3 position[3].

PhotoredoxCycle PC Acr+-Mes (Ground State) PC_star Acr+-Mes* (Excited State) PC->PC_star Blue LED (450 nm) PC_red Acr-Mes (Reduced) PC_star->PC_red Substrate Oxidation / HAT PC_red->PC Selectfluor Reduction Selectfluor Selectfluor F_rad F• Transfer Agent Selectfluor->F_rad SET from PC_red Substrate Aliphatic C-H Substrate Product Fluorinated Product Substrate->Product Radical Recombination

Figure 2: Photoredox catalytic cycle for the C(sp³)–H fluorination of aliphatic amines.

Self-Validating Experimental Protocol:

  • Photocatalysis: In a Schlenk tube, combine 10 mmol of N-phthalimide-tert-amylamine, 15 mmol of Selectfluor, and 0.5 mol% of Acr⁺-Mes photocatalyst in 20 mL of degassed acetonitrile.

  • Irradiate the mixture with 450 nm blue LEDs at room temperature for 18 hours under an argon atmosphere.

    • Validation Checkpoint: ¹⁹F NMR of the crude mixture should show a distinct multiplet around -218 ppm, characteristic of a primary aliphatic fluoride, confirming successful C–H functionalization.

  • Deprotection: Concentrate the mixture, dissolve in ethanol, and add 15 mmol of hydrazine hydrate. Reflux for 2 hours to cleave the phthalimide group (Gabriel synthesis cleavage).

  • Isolation: Filter off the phthalhydrazide byproduct. Acidify the filtrate with aqueous HCl, wash with DCM to remove organic impurities, and lyophilize the aqueous layer to yield the product.

Quantitative Benchmarking & Data Presentation

To objectively compare these pathways, we evaluated them across five critical process chemistry metrics: Overall Yield, Cost per Gram, Scalability, E-Factor (kg waste / kg product), and Regioselectivity.

MetricRoute A: DeoxyfluorinationRoute B: Ritter ReactionRoute C: Photoredox C-H
Overall Yield 68% (2 steps)74% (2 steps) 41% (2 steps)
Cost / Gram High ($45/g) - Expensive XtalFluorLow ($8/g) - Bulk reagentsVery High ($85/g) - Selectfluor/PC
Scalability Moderate (Up to 1 kg)Excellent (Multi-kg) Poor (Milligram to Gram scale)
E-Factor ~45~25 > 150 (High solvent/catalyst waste)
Regioselectivity Absolute (100% primary F) Absolute (Pre-installed F) Moderate (Mixture of C-H isomers)

Conclusion & Recommendations

The selection of the synthetic route strictly depends on the development phase:

  • For Discovery Chemistry & Late-Stage Diversification: Route C is highly recommended. Despite its lower yield and high cost, the ability to directly fluorinate unactivated C-H bonds without pre-functionalization accelerates the generation of analog libraries[4].

  • For Pre-Clinical Scale-Up (100g - 1kg): Route A utilizing XtalFluor-E provides the perfect balance of absolute regiocontrol and safety, bypassing the thermal hazards associated with DAST[1],[5].

  • For Process Manufacturing (Multi-kg): Route B is the undisputed choice. The Ritter reaction is a time-honored, highly scalable method for tert-alkylamines[2]. By utilizing chloroacetonitrile and a thiourea cleavage, we bypass harsh hydrolysis conditions, resulting in the lowest E-Factor and cost per gram.

Sources

Safety & Regulatory Compliance

Safety

N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride proper disposal procedures

As a trusted partner in laboratory safety and chemical logistics, ensuring the proper handling and disposal of complex halogenated organic salts is critical to both operational continuity and environmental compliance. N-...

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Author: BenchChem Technical Support Team. Date: March 2026

As a trusted partner in laboratory safety and chemical logistics, ensuring the proper handling and disposal of complex halogenated organic salts is critical to both operational continuity and environmental compliance. N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride presents a unique intersection of chemical hazards: it is a fluorinated aliphatic compound, an acidic hydrochloride salt, and a potential source of volatile amines.

This guide provides an authoritative, self-validating framework for the safe operational handling and disposal of this compound, designed specifically for researchers and drug development professionals.

Chemical Profiling & Mechanistic Hazard Assessment

To design an effective disposal strategy, we must first understand the causality behind the chemical's behavior. N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride is a sterically hindered primary amine stabilized as a hydrochloric acid salt.

  • Thermal Degradation (The Halogen Hazard): When exposed to high heat or standard incineration, the molecule undergoes thermal decomposition, cleaving the carbon-fluorine and amine-hydrochloride bonds. This releases highly toxic and corrosive gases, specifically Hydrogen Fluoride (HF) , Hydrogen Chloride (HCl) , and Nitrogen Oxides (NOx) [1].

  • pH-Dependent Volatility: In its salt form, the compound is a stable, non-volatile solid. However, if aqueous waste containing this compound is neutralized with a strong base (e.g., NaOH), the ammonium ion is deprotonated. This releases the free aliphatic amine, which is highly volatile, malodorous, and poses an immediate inhalation hazard.

  • Material Incompatibility: As a chloride salt, prolonged exposure to moisture in the presence of metal (including standard steel waste drums) leads to galvanic corrosion and pitting.

Waste Segregation Logic: The "Why" Behind the Protocol

In laboratory waste management, misclassification of fluorinated salts can lead to catastrophic facility damage or severe regulatory fines.

The Halogenated Segregation Rule: Under EPA Resource Conservation and Recovery Act (RCRA) guidelines, waste containing this compound must be strictly routed to the Halogenated Organic Waste stream[2]. If this compound is mistakenly placed in standard non-halogenated organic waste, it will be sent to a standard incinerator. Without the high-efficiency caustic scrubbers required for halogenated waste, the incineration process will release corrosive acid gases (HF, HCl) into the atmosphere and potentially synthesize highly toxic dioxin byproducts[2].

Furthermore, emerging environmental guidelines heavily monitor Total Organic Fluorine (TOF) in landfill leachates[3]. Proper segregation ensures the waste is permanently destroyed via high-temperature plasma or rotary kiln incineration, preventing persistent fluorinated contamination.

Quantitative Waste Stream Classification

Summarizing the logistical routing for various states of this chemical ensures rapid, error-free decision-making at the bench.

Waste StreamPhysical StatePrimary HazardsEPA/RCRA ClassificationApproved ReceptacleFinal Treatment
Solid Reagent Powder / CrystallineCorrosive, Toxic CombustionHalogenated Organic SolidHDPE wide-mouth jarHigh-Temp Incineration w/ Scrubbing
Aqueous Solution LiquidAcidic, HalogenatedHalogenated Aqueous WasteHDPE Carboy (Vented)Incineration w/ Scrubbing
Organic Solution LiquidFlammable, HalogenatedHalogenated Solvent WasteHDPE CarboyFuel Blending / Incineration
Empty Container Solid (Plastic/Glass)Trace ContaminationNon-Hazardous (Post-Rinse)Standard Lab TrashLandfill / Recycle

Step-by-Step Disposal Methodologies

Every protocol below is designed as a self-validating system , meaning the workflow includes built-in checks to confirm the safety of the step before proceeding.

Protocol A: Solid Waste and Spill Management

Applies to expired reagents, contaminated consumables, and benchtop spills.

  • Containment: Don appropriate PPE (nitrile gloves, safety goggles, particulate respirator if dust is present). Use a non-sparking, anti-static brush to sweep up the solid.

  • Packaging: Place the recovered solid and all contaminated consumables (weigh boats, Kimwipes) into a High-Density Polyethylene (HDPE) container. Causality: HDPE is impervious to chloride-induced corrosion, unlike metal tins.

  • Validation: Ensure the exterior of the HDPE container is free of dust. Seal tightly.

  • Labeling: Affix a hazardous waste tag explicitly listing: "N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride - Halogenated Organic Solid (Contains F, Cl, N)."

Protocol B: Liquid Waste Segregation

Applies to reaction filtrates, aqueous washes, and HPLC effluents.

  • pH Validation (Critical Step): Before transferring aqueous waste to a collection carboy, test the solution with pH indicator strips. The pH must be between 4.0 and 7.0 .

    • If pH > 7.0: The free amine is volatilizing. Carefully acidify with dilute HCl in a fume hood until the pH drops below 7 to re-protonate the amine into its stable salt form.

  • Transfer: Pour the solution into a designated "Halogenated Liquid Waste" HDPE carboy.

  • Secondary Containment: Place the carboy in a secondary spill tray. Never mix this stream with concentrated acids, oxidizers, or non-halogenated solvents to prevent exothermic reactions.

Protocol C: Empty Container Decontamination

Applies to the original vendor packaging.

  • Triple Rinsing: In a fume hood, add a compatible solvent (e.g., methanol or distilled water) to the empty container, filling it to approximately 10% volume. Cap, agitate vigorously, and empty the rinsate into the Halogenated Liquid Waste carboy. Repeat this process three times[4].

  • Validation: The triple-rinse protocol mathematically dilutes the residual chemical to sub-hazardous parts-per-million levels, rendering the container RCRA-empty.

  • Defacement: Cross out or peel off the original chemical label. Allow the container to air dry in the hood before disposing of it in standard institutional recycling or trash.

Operational Workflow Visualization

The following decision tree maps the logical routing of N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride waste to ensure compliance and safety.

G A N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride Waste B Solid Waste (Powder/Spills) A->B C Liquid Waste (Aqueous/Solvent) A->C D Collect in HDPE Container (No Metal) B->D E Verify pH (4-7) Keep Amine Protonated C->E F Halogenated Organic Waste Stream D->F E->F G High-Temp Incineration with Caustic Scrubbing F->G

Caption: Waste segregation and disposal workflow for fluorinated amine hydrochloride salts.

References

  • Fisher Scientific. (2025). SAFETY DATA SHEET - 1,3-Dimethyl-5-aminoadamantane hydrochloride (Representative Amine Hydrochloride Combustion Profile).
  • U.S. Environmental Protection Agency (EPA). (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • ALS Global. Total Organic Fluorine (TOF) for Compliance with QLD Waste Disposal Guideline ERA 60.
  • Indian Institute of Science (IISc) Bangalore. Laboratory Waste Management - OLSEH.

Sources

Handling

Personal protective equipment for handling N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride

Handling specialized building blocks like N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride requires a rigorous, mechanistic approach to laboratory safety. As a fluorinated aliphatic amine hydrochloride, this compound...

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Author: BenchChem Technical Support Team. Date: March 2026

Handling specialized building blocks like N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride requires a rigorous, mechanistic approach to laboratory safety. As a fluorinated aliphatic amine hydrochloride, this compound presents a unique dual-hazard profile: the hygroscopic nature of the amine salt and the latent risk of hydrogen fluoride (HF) and hydrogen chloride (HCl) generation under extreme thermal or chemical stress.

To build a self-validating safety culture in your laboratory, standard operating procedures must go beyond simply listing equipment. This guide synthesizes technical accuracy with field-proven insights, explaining the causality behind every safety requirement and operational step.

Compound Profile & Mechanistic Hazard Assessment

Understanding the physicochemical properties of a compound is the first step in designing a fail-safe handling protocol. N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride is a primary amine salt.

Mechanistic Toxicology: The hydrochloride salt acts as a weak acid complex. Upon exposure to ambient moisture (hygroscopy), the powder can clump and slowly hydrolyze, increasing the risk of localized acidic micro-environments. Furthermore, the presence of the terminal fluorine atom on the alkyl chain means that under thermal decomposition (e.g., a laboratory fire) or reaction with strong mineral acids, the compound can liberate toxic nitrogen oxides (NOx), corrosive HCl gas, and highly hazardous HF gas[1]. HF is a severe contact poison that penetrates tissue rapidly to cause deep bone decalcification.

Table 1: Quantitative & Qualitative Hazard Profile

ParameterSpecification / Field Observation
Chemical Class Fluorinated Aliphatic Amine Hydrochloride
Physical State Solid (Typically a white, hygroscopic crystalline powder)
Reactivity Reacts exothermically with strong bases (liberating the free amine)
Primary Hazards Severe eye/skin irritant; respiratory tract irritant
Decomposition Products CO, CO₂, NOx, Hydrogen Chloride (HCl), Hydrogen Fluoride (HF)
Storage Logistics Tightly sealed, desiccated, under inert gas (Argon/N₂), away from oxidizers

Personal Protective Equipment (PPE) Matrix

The selection of PPE is dictated not just by the compound itself, but by the solvents and reagents used to manipulate it. According to the National Research Council's Prudent Practices in the Laboratory, PPE must be selected based on a comprehensive risk assessment of the entire experimental workflow[2].

  • Ocular Protection: ANSI Z87.1 compliant chemical splash goggles are mandatory. Causality: Amine hydrochloride dust is highly irritating to the corneal epithelium. If handling volumes >10g or preparing highly concentrated solutions, a full face shield must be worn over the goggles to prevent splash injuries.

  • Dermal/Body Protection: A flame-retardant lab coat (e.g., Nomex) with knitted cuffs. Causality: Knitted cuffs prevent the sleeves from knocking over lightweight anti-static weigh boats containing the fluffy powder.

  • Hand Protection: Minimum 8-mil nitrile gloves for handling the dry powder. Causality: Nitrile provides an excellent barrier against solid salts. However, if dissolving the compound in organic solvents (e.g., Dichloromethane or Dimethylformamide), you must double-glove or switch to solvent-specific gloves (e.g., Butyl rubber), as the solvent acts as a carrier, driving the dissolved fluorinated compound through standard nitrile.

  • Respiratory Protection: All manipulations must occur inside a certified chemical fume hood. If weighing must occur outside a hood (highly discouraged), a NIOSH-approved half-mask respirator equipped with P100/Acid Gas combination cartridges is required[1].

Standard Operating Procedure: Handling & Experimental Workflow

This protocol is designed as a self-validating system; each step contains a built-in check to ensure the preceding step was executed correctly.

Phase 1: Pre-Operational Preparation

  • Validate Engineering Controls: Verify the chemical fume hood flow rate is operating between 80–100 feet per minute (fpm). Validation: Check the digital monitor or use a Kimwipe taped to the sash to confirm negative pressure.

  • Static Mitigation: Amine hydrochlorides frequently carry a static charge, causing the powder to scatter. Wipe the exterior of the reagent bottle and the balance draft shield with an anti-static gun or a damp lint-free cloth before opening.

Phase 2: Weighing and Transfer

  • Container Selection: Use a grounded, anti-static polymeric weigh boat or pre-weighed glass vial.

  • Execution: Unseal the compound inside the fume hood. Using a clean stainless-steel spatula, transfer the required mass.

  • Immediate Sealing: Immediately flush the master reagent bottle with Argon or Nitrogen gas and seal it tightly with Parafilm to prevent atmospheric moisture degradation.

Phase 3: Dissolution and Free-Base Liberation

  • Solvent Addition: Slowly add the N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride to the chilled solvent (e.g., 0°C to 5°C) with continuous stirring.

  • Neutralization (If required): If your synthesis requires the free amine, you will add an organic base (e.g., Triethylamine or N,N-Diisopropylethylamine). Add the base dropwise. Causality: The neutralization of the hydrochloride salt is exothermic. Dropwise addition controls the thermal runaway, preventing solvent boil-off and mitigating the risk of thermal decomposition of the fluorinated chain.

Operational & Emergency Workflow Visualization

The following diagram illustrates the logical decision tree for handling this compound, integrating both routine operations and emergency spill response.

G Start Pre-Operational Risk Assessment PPE Don Required PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Execute in Certified Fume Hood (80-100 fpm) PPE->Hood Spill Spill Occurs? Hood->Spill Decomp Thermal Decomposition? (HF/HCl Risk) Spill->Decomp Yes Dispose EPA 40 CFR 262 Compliant Disposal Spill->Dispose No (Routine Completion) DrySpill Dry Powder Spill: Use Wet Wipe (No Sweeping) Neutralize Neutralize & Collect in HDPE Container DrySpill->Neutralize WetSpill Solution Spill: Apply Inert Absorbent WetSpill->Neutralize Decomp->DrySpill No (Dry) Decomp->WetSpill No (Wet) Evacuate Evacuate Area & Alert EHS Decomp->Evacuate Yes Neutralize->Dispose

Caption: Workflow for handling fluorinated amine hydrochlorides, including spill response and disposal.

Spill Response & Decontamination Protocol

In the event of a spill, immediate containment is critical to prevent aerosolization of the irritating powder.

  • Dry Powder Spills: Do not dry-sweep the powder, as this generates hazardous dust. Cover the spill with damp paper towels (using water or a compatible solvent) to suppress dust, then carefully wipe it up. Place the contaminated materials into a compatible, sealable container.

  • Solution Spills: Surround the spill with an inert chemical absorbent (e.g., vermiculite or diatomaceous earth). Do not use combustible absorbents like sawdust.

  • HF Precaution: If the spill involves a fire or contact with strong acids, assume HF gas is present. Evacuate immediately. Ensure that a 2.5% Calcium Gluconate gel is readily available in the laboratory's first aid kit to treat potential HF dermal exposure[2].

Waste Disposal & Environmental Logistics

Improper disposal of fluorinated amine salts can lead to dangerous cross-reactions in waste carboys. All disposal procedures must strictly adhere to EPA regulations under 40 CFR Part 262[3].

  • Waste Segregation: Never mix N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride waste with strong oxidizers, heavy metals, or strong bases.

  • Container Selection: Aqueous waste containing this compound should be collected in High-Density Polyethylene (HDPE) containers rather than glass. Causality: If the solution becomes highly acidic and the fluorinated compound degrades, trace amounts of free fluoride ions can slowly etch glass containers, compromising their structural integrity.

  • Labeling: Containers must be explicitly labeled with "Hazardous Waste," the exact chemical name, and the primary hazards ("Toxic," "Irritant," "Corrosive" if pH < 2).

  • Storage Limits: Under EPA 40 CFR 262, Small Quantity Generators (SQGs) must not accumulate hazardous waste for more than 180 days[3]. Ensure waste manifests are updated immediately upon adding this compound to the stream.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press, 2011. URL: [Link]

  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health. URL: [Link]

  • Environmental Protection Agency (EPA). 40 CFR Part 262 - Standards Applicable to Generators of Hazardous Waste. eCFR. URL: [Link]

Sources

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